Propanamide, N-(1-naphthyl)-2-methyl-
Description
BenchChem offers high-quality Propanamide, N-(1-naphthyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanamide, N-(1-naphthyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
21382-29-6 |
|---|---|
Molecular Formula |
C14H15NO |
Molecular Weight |
213.27g/mol |
IUPAC Name |
2-methyl-N-naphthalen-1-ylpropanamide |
InChI |
InChI=1S/C14H15NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-10H,1-2H3,(H,15,16) |
InChI Key |
JFPRISUCQTXAPA-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Propanamide, N-(1-naphthyl)-2-methyl-
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a standard laboratory protocol for the synthesis of Propanamide, N-(1-naphthyl)-2-methyl-, a compound of interest in chemical and pharmaceutical research. The document details the necessary reagents, equipment, and step-by-step procedures for its preparation, purification, and characterization.
Overview of the Synthesis
The synthesis of Propanamide, N-(1-naphthyl)-2-methyl-, also known as N-(1-naphthyl)isobutyramide, is most directly achieved through the nucleophilic acyl substitution reaction between 1-naphthylamine and 2-methylpropanoyl chloride (isobutyryl chloride). This reaction, a classic method for amide bond formation, is typically carried out in an inert solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
The general reaction is as follows:
Spectroscopic Profile of N-(1-naphthyl)-2-methylpropanamide: A Predictive Analysis
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the predicted spectroscopic characteristics of Propanamide, N-(1-naphthyl)-2-methyl-.
Predicted Spectroscopic Data
The spectroscopic data presented below are estimations based on the analysis of the compound's functional groups and data from structurally similar molecules.
Table 1: Predicted ¹H NMR Data for Propanamide, N-(1-naphthyl)-2-methyl-
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 9.0 - 10.0 | Singlet (broad) | 1H | N-H (Amide) |
| ~ 7.5 - 8.5 | Multiplet | 7H | Naphthyl-H |
| ~ 2.5 - 3.0 | Septet | 1H | CH-(CH₃)₂ |
| ~ 1.2 - 1.4 | Doublet | 6H | CH-(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for Propanamide, N-(1-naphthyl)-2-methyl-
| Chemical Shift (ppm) | Assignment |
| ~ 170 - 175 | C=O (Amide) |
| ~ 120 - 140 | Naphthyl-C (aromatic) |
| ~ 35 - 45 | CH-(CH₃)₂ |
| ~ 15 - 25 | CH-(CH₃)₂ |
Table 3: Predicted IR Spectroscopy Data for Propanamide, N-(1-naphthyl)-2-methyl-
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H Stretch (Amide) |
| ~ 3100 - 3000 | C-H Stretch (Aromatic) |
| ~ 2970 - 2870 | C-H Stretch (Aliphatic) |
| ~ 1680 - 1650 | C=O Stretch (Amide I) |
| ~ 1550 - 1520 | N-H Bend (Amide II) |
| ~ 1600, 1500, 1450 | C=C Stretch (Aromatic) |
Table 4: Predicted Mass Spectrometry Data for Propanamide, N-(1-naphthyl)-2-methyl-
| m/z | Assignment |
| 227 | [M]⁺ (Molecular Ion) |
| 156 | [M - C₄H₇O]⁺ |
| 143 | [C₁₀H₇NH₂]⁺ |
| 127 | [C₁₀H₇]⁺ |
| 71 | [C₄H₇O]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic compound like Propanamide, N-(1-naphthyl)-2-methyl-.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum using a broadband proton-decoupling pulse sequence. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required.
2. Infrared (IR) Spectroscopy:
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. For a relatively stable organic molecule, Electron Ionization (EI) is common. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 40-500).
Visualizing the Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: Generalized workflow for spectroscopic analysis.
This guide serves as a foundational resource for the spectroscopic characterization of Propanamide, N-(1-naphthyl)-2-methyl-. Researchers embarking on the synthesis and analysis of this and related compounds can use this predicted data as a benchmark for their experimental findings.
An In-depth Technical Guide to the NMR Spectral Analysis of Propanamide, N-(1-naphthyl)-2-methyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of Propanamide, N-(1-naphthyl)-2-methyl-, also known as N-(1-naphthyl)isobutyramide. The document details predicted ¹H and ¹³C NMR spectral data, outlines standard experimental protocols for data acquisition, and presents visual diagrams to facilitate understanding of the molecular structure and analytical workflow.
Molecular Structure
The chemical structure of Propanamide, N-(1-naphthyl)-2-methyl- is presented below. The numbering conventions used in the subsequent spectral analysis are indicated.
An In-depth Technical Guide to the Mass Spectrometry of Propanamide, N-(1-naphthyl)-2-methyl-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometry of Propanamide, N-(1-naphthyl)-2-methyl-, a compound of interest in various research and development sectors. This document outlines the core mass spectrometric data, experimental protocols, and fragmentation pathways to aid in the identification, characterization, and quantification of this molecule.
Core Mass Spectrometric Data
The electron ionization (EI) mass spectrum of Propanamide, N-(1-naphthyl)-2-methyl- (C₁₄H₁₅NO), with a molecular weight of 213.28 g/mol , is characterized by a distinct fragmentation pattern that provides significant structural information.[1] The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the observed ions, are summarized in the table below.
| m/z | Relative Intensity (%) | Proposed Fragment Ion |
| 43 | 45 | [C₃H₇]⁺ |
| 71 | 10 | [C₄H₇O]⁺ |
| 115 | 15 | [C₉H₇]⁺ |
| 127 | 20 | [C₁₀H₇]⁺ |
| 142 | 5 | [C₁₀H₈N]⁺ |
| 143 | 100 | [C₁₀H₉N]⁺• |
| 170 | 30 | [C₁₂H₁₀O]⁺• |
| 213 | 25 | [C₁₄H₁₅NO]⁺• (Molecular Ion) |
Note: The data presented here is a representative spectrum and may vary slightly based on the specific instrumentation and experimental conditions used.
Experimental Protocols
The mass spectrometric analysis of Propanamide, N-(1-naphthyl)-2-methyl- is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
The sample is dissolved in a suitable volatile organic solvent, such as methanol or dichloromethane, to a concentration of approximately 1 mg/mL. The solution is then filtered through a 0.22 µm syringe filter before injection into the GC-MS system.
Gas Chromatography (GC) Conditions
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl methylpolysiloxane stationary phase, is commonly used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1.0 mL/min.
-
Injection: A 1 µL sample is injected in splitless mode.
-
Inlet Temperature: The injector temperature is maintained at 250°C.
-
Oven Temperature Program: The oven temperature is initially held at 100°C for 2 minutes, then ramped to 280°C at a rate of 15°C/min, and held at 280°C for 10 minutes.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: The ion source temperature is maintained at 230°C.
-
Quadrupole Temperature: The quadrupole temperature is set to 150°C.
-
Mass Range: The mass spectrometer scans from m/z 40 to 500.
-
Transfer Line Temperature: The transfer line temperature is kept at 280°C.
Fragmentation Pathway Analysis
The fragmentation of Propanamide, N-(1-naphthyl)-2-methyl- under electron ionization conditions follows predictable pathways for N-aryl amides. The major fragmentation patterns are described below and visualized in the accompanying diagram.
Upon electron impact, the molecule loses an electron to form the molecular ion (m/z 213) . The most prominent fragmentation pathway involves the cleavage of the amide bond.
A key fragmentation is the α-cleavage adjacent to the carbonyl group, leading to the loss of an isopropyl radical (•CH(CH₃)₂) to form an acylium ion. However, the most significant fragmentation pathway for this molecule is the cleavage of the C-N bond, which is a common fragmentation for amides. This cleavage can occur in two principal ways:
-
Formation of the N-substituted Naphthylamine Radical Cation (m/z 143): Cleavage of the bond between the carbonyl carbon and the nitrogen atom results in the formation of the stable N-(1-naphthyl)aminyl radical cation, which is the base peak (m/z 143) in the spectrum. The high stability of the naphthyl aromatic system contributes to the high abundance of this ion.
-
Formation of the Isobutyryl Cation (m/z 71): The alternative cleavage of the C-N bond would lead to the formation of the isobutyryl cation.
Another significant fragmentation is the McLafferty rearrangement, which is common for carbonyl compounds with a γ-hydrogen. In this case, it would involve the transfer of a hydrogen atom from the isopropyl group to the carbonyl oxygen, followed by the cleavage of the α-β carbon bond of the acyl chain. This would result in the formation of a neutral enol and a charged alkene.
Further fragmentation of the naphthyl-containing ions leads to characteristic peaks for the naphthalene moiety, such as at m/z 127 (loss of NH₂) and m/z 115 . The peak at m/z 170 likely arises from the loss of an isopropyl group from the molecular ion followed by rearrangement. The peak at m/z 43 corresponds to the isopropyl cation.
Figure 1. Proposed fragmentation pathway for Propanamide, N-(1-naphthyl)-2-methyl-.
Conclusion
The mass spectrometry of Propanamide, N-(1-naphthyl)-2-methyl- provides a clear and reproducible fragmentation pattern under electron ionization. The dominant fragmentation pathways, including the characteristic cleavage of the amide bond leading to the stable N-(1-naphthyl)aminyl radical cation, allow for confident identification of this compound. The detailed experimental protocol and fragmentation analysis presented in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug discovery, and materials science.
References
An In-depth Technical Guide to the Infrared Spectroscopy of Propanamide, N-(1-naphthyl)-2-methyl-
Introduction
Propanamide, N-(1-naphthyl)-2-methyl-, also known as N-(1-Naphthyl)isobutyramide, is a chemical compound containing a secondary amide functional group, a naphthyl ring system, and an isopropyl moiety. Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this molecule, as it provides detailed information about the presence and chemical environment of its functional groups. This guide presents a detailed analysis of the expected infrared spectrum of Propanamide, N-(1-naphthyl)-2-methyl-, outlines a standard experimental protocol for spectral acquisition, and provides a logical workflow for its spectral interpretation.
Predicted Infrared Spectral Data
The infrared spectrum of Propanamide, N-(1-naphthyl)-2-methyl- can be predicted by considering the characteristic absorption frequencies of its constituent functional groups: the secondary amide, the 1-substituted naphthalene ring, and the isopropyl group. The following table summarizes the expected prominent absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3300 | N-H stretching | Secondary Amide | Medium, Sharp |
| 3100-3000 | Aromatic C-H stretching | Naphthyl Ring | Medium to Weak |
| 2975-2870 | Aliphatic C-H stretching | Isopropyl Group | Medium to Strong |
| 1680-1640 | Amide I (C=O stretching) | Secondary Amide | Strong |
| 1600-1580, 1510-1450 | C=C stretching | Naphthyl Ring | Medium to Weak |
| ~1540 | Amide II (N-H bending & C-N stretching) | Secondary Amide | Strong |
| ~1465 & ~1385, ~1370 | C-H bending | Isopropyl Group | Medium |
| ~1250 | Amide III (C-N stretching & N-H bending) | Secondary Amide | Medium |
| 800-770 | C-H out-of-plane bending | 1-substituted Naphthyl | Strong |
| ~700 | N-H out-of-plane bending (wagging) | Secondary Amide | Medium, Broad |
Interpretation of the Spectrum
The infrared spectrum of Propanamide, N-(1-naphthyl)-2-methyl- is characterized by several key absorption bands that confirm its structure.
-
Amide Group: The presence of a secondary amide is indicated by a sharp N-H stretching vibration around 3300 cm⁻¹. The strong carbonyl (C=O) stretching absorption, known as the Amide I band, is expected in the 1680-1630 cm⁻¹ range due to conjugation.[1] Another characteristic feature is the strong Amide II band, resulting from a combination of N-H in-plane bending and C-N stretching, which typically appears around 1540 cm⁻¹.[1] The Amide III band, a more complex vibration, is found near 1250 cm⁻¹. A broad band due to N-H wagging may also be observed around 700 cm⁻¹.
-
Naphthyl Group: The aromatic naphthyl ring will give rise to C-H stretching vibrations in the 3100-3000 cm⁻¹ region.[2] A series of sharp, medium-intensity bands due to C=C ring stretching will appear in the 1600-1450 cm⁻¹ fingerprint region. Strong absorptions in the 800-700 cm⁻¹ range are characteristic of C-H out-of-plane bending and are diagnostic of the substitution pattern on the aromatic ring.[3][4]
-
Isopropyl Group: The aliphatic isopropyl group will show C-H stretching absorptions just below 3000 cm⁻¹. The C-H bending vibrations of the methyl groups are expected around 1465 cm⁻¹ (asymmetric) and 1385 cm⁻¹ (symmetric). The symmetric bending of an isopropyl group often appears as a distinctive doublet around 1385 and 1370 cm⁻¹.
Experimental Protocols for Infrared Spectroscopy
A standard procedure for obtaining the infrared spectrum of a solid sample like Propanamide, N-(1-naphthyl)-2-methyl- is outlined below. This can be achieved using either the Potassium Bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).
1. KBr Pellet Method
-
Sample Preparation:
-
Thoroughly dry a small amount of spectroscopic grade KBr (approx. 100-200 mg) in an oven to remove any absorbed water.
-
Grind 1-2 mg of the Propanamide, N-(1-naphthyl)-2-methyl- sample with a small portion of the dried KBr in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Add the remaining KBr and continue to grind until the mixture is uniform.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹) by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
The resulting spectrum will be in terms of transmittance.
-
2. Attenuated Total Reflectance (ATR) Method
-
Sample Preparation:
-
Ensure the ATR crystal (commonly diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Data Acquisition:
-
Record a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the solid Propanamide, N-(1-naphthyl)-2-methyl- sample directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the desired range (e.g., 4000-650 cm⁻¹), co-adding a suitable number of scans.
-
The spectrum is typically displayed in absorbance.
-
Logical Workflow for Spectral Analysis
The following diagram illustrates a systematic workflow for the analysis and interpretation of the infrared spectrum of an unknown compound, applicable to Propanamide, N-(1-naphthyl)-2-methyl-.
Caption: Workflow for IR spectral analysis of Propanamide, N-(1-naphthyl)-2-methyl-.
References
Physical and chemical properties of "Propanamide, N-(1-naphthyl)-2-methyl-"
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical, chemical, and biological properties of the aromatic amide, Propanamide, N-(1-naphthyl)-2-methyl-, also known as N-(1-naphthyl)-2-methylpropanamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of its characteristics, synthesis, and potential biological significance.
Core Chemical and Physical Properties
While specific experimental data for Propanamide, N-(1-naphthyl)-2-methyl- is limited in publicly available literature, its fundamental properties can be summarized.
Table 1: Core Properties of Propanamide, N-(1-naphthyl)-2-methyl-
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₅NO | NIST |
| Molecular Weight | 213.275 g/mol | NIST |
| IUPAC Name | N-(naphthalen-1-yl)-2-methylpropanamide | IUPAC |
| CAS Number | Not explicitly found in searches | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
NIST: National Institute of Standards and Technology IUPAC: International Union of Pure and Applied Chemistry
Synthesis and Characterization
A detailed experimental protocol for the synthesis of Propanamide, N-(1-naphthyl)-2-methyl- is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be inferred from standard organic chemistry principles and literature on related amide syntheses.
Proposed Synthetic Pathway
The most common method for synthesizing amides is the reaction of a carboxylic acid derivative (such as an acyl chloride or anhydride) with an amine. In this case, 2-methylpropanoyl chloride would be reacted with 1-naphthylamine.
Caption: Proposed synthesis of Propanamide, N-(1-naphthyl)-2-methyl-.
Experimental Protocol: A General Approach
The following is a generalized protocol based on standard laboratory procedures for amide synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve 1-naphthylamine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a scavenger for the hydrochloric acid byproduct.
-
Acylation: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric equivalent of 2-methylpropanoyl chloride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a dilute base solution (e.g., saturated NaHCO₃) to remove any unreacted acyl chloride, and finally with brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Characterization Techniques
The structure and purity of the synthesized Propanamide, N-(1-naphthyl)-2-methyl- would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons of the naphthyl group, the methine proton of the isobutyryl group, and the methyl protons. The amide proton would appear as a broad singlet.
-
¹³C NMR: Would display distinct signals for the carbonyl carbon, the aromatic carbons of the naphthyl ring, and the carbons of the 2-methylpropyl group.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (213.28 m/z). Fragmentation patterns would likely involve cleavage of the amide bond and fragmentation of the alkyl and naphthyl moieties.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the amide carbonyl group (C=O stretch) would be expected around 1650-1680 cm⁻¹, and an N-H stretching vibration would be observed around 3300 cm⁻¹.
Potential Biological Activities and Signaling Pathways
While no specific biological activity or signaling pathway has been definitively attributed to Propanamide, N-(1-naphthyl)-2-methyl-, the broader class of N-aryl amides and naphthalimide derivatives has been the subject of considerable research in medicinal chemistry.
Antimicrobial Activity
N-naphthyl amide derivatives have shown promise as antimicrobial agents.[1] The mechanism of action for such compounds often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Caption: Workflow for evaluating antimicrobial activity.
Potential as Enzyme Inhibitors
N-aryl amides are known to interact with various enzymes, and their inhibitory potential is an active area of investigation. For instance, some naphthalimide derivatives have been explored as inhibitors of enzymes like monoacylglycerol lipase (MAGL).
Caption: Logical relationship of enzyme inhibition.
Conclusion
Propanamide, N-(1-naphthyl)-2-methyl- is a compound with a well-defined chemical structure for which detailed experimental physical and biological data are not yet widely available. Based on the chemistry of related compounds, its synthesis is straightforward, and it holds potential for biological activity, particularly in the antimicrobial and enzyme inhibition domains. This guide provides a foundational understanding for researchers interested in exploring the properties and potential applications of this and similar molecules. Further experimental investigation is warranted to fully elucidate its physical, chemical, and pharmacological profile.
References
Unraveling the Crystalline Architecture of N-(1-naphthyl)-2-methylpropanamide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the crystallographic structure of Propanamide, N-(1-naphthyl)-2-methyl-, a molecule of interest to researchers, scientists, and professionals in the field of drug development. While a complete, publicly available crystal structure determination remains elusive in prominent crystallographic databases, this document synthesizes available data, outlines potential experimental pathways for its determination, and discusses the significance of its structural attributes.
Molecular and Physicochemical Properties
Propanamide, N-(1-naphthyl)-2-methyl-, also identified by its CAS Number 3023-33-2, possesses the chemical formula C₁₄H₁₅NO and a molecular weight of 213.275 g/mol .[1] Understanding the precise three-dimensional arrangement of its constituent atoms is paramount for elucidating its structure-activity relationship (SAR), optimizing its synthesis, and predicting its behavior in biological systems.
Table 1: Physicochemical Data for Propanamide, N-(1-naphthyl)-2-methyl-
| Property | Value | Reference |
| CAS Number | 3023-33-2 | |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.2750 g/mol | [1] |
Experimental Protocols for Synthesis and Crystallization
Synthesis of N-(1-naphthyl)-2-methylpropanamide
A potential synthetic route involves the amidation of 1-naphthylamine with 2-methylpropanoyl chloride. This reaction is a standard method for forming amide bonds.
Workflow for the Synthesis of N-(1-naphthyl)-2-methylpropanamide:
Figure 1. Proposed synthetic workflow for N-(1-naphthyl)-2-methylpropanamide.
Experimental Steps:
-
Dissolve 1-naphthylamine in a suitable inert solvent, such as dichloromethane, in the presence of a base like triethylamine to act as a proton scavenger.
-
Slowly add 2-methylpropanoyl chloride to the solution while stirring.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with an aqueous solution to remove unreacted starting materials and salts.
-
The organic layer is then dried, and the solvent is removed under reduced pressure.
-
The crude product can be purified using column chromatography on silica gel to yield the pure N-(1-naphthyl)-2-methylpropanamide.
Crystallization Protocol
Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method for crystallizing organic compounds is slow evaporation from a suitable solvent or a mixture of solvents.
Workflow for Crystallization:
References
Solubility Profile of Propanamide, N-(1-naphthyl)-2-methyl-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of the chemical compound Propanamide, N-(1-naphthyl)-2-methyl-. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing detailed, standardized experimental protocols for determining both thermodynamic and kinetic solubility. These methodologies are essential for researchers in drug discovery and development to accurately assess the compound's behavior in various solvent systems. Furthermore, this guide presents a logical workflow for solubility testing and discusses the physicochemical properties of closely related analogs to infer potential solubility characteristics.
Introduction
Propanamide, N-(1-naphthyl)-2-methyl-, a derivative of propanamide featuring a naphthyl group, is a compound of interest in organic synthesis and potentially in medicinal chemistry. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. Poor aqueous solubility can pose significant challenges during drug development, affecting formulation, absorption, and overall clinical performance.[1] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various physiological and non-physiological solvents are paramount.
This guide addresses the current information gap regarding the solubility of Propanamide, N-(1-naphthyl)-2-methyl- by equipping researchers with the necessary protocols to generate this vital data in-house.
Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for Propanamide, N-(1-naphthyl)-2-methyl-. To facilitate future research and data compilation, the following table outlines a standard set of solvents in which the solubility of a novel compound should be determined. Researchers are encouraged to use the protocols outlined in this guide to populate this table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method | Reference |
| Water | 25 | Data not available | Not applicable | |
| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Not applicable | |
| 0.1 N Hydrochloric Acid | 25 | Data not available | Not applicable | |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Not applicable | |
| Ethanol | 25 | Data not available | Not applicable | |
| Methanol | 25 | Data not available | Not applicable | |
| Acetonitrile | 25 | Data not available | Not applicable | |
| Acetone | 25 | Data not available | Not applicable | |
| Ethyl Acetate | 25 | Data not available | Not applicable | |
| Hexane | 25 | Data not available | Not applicable |
Note on Analog Data: The related compound, Propanamide, N-(1-naphthyl)-2-chloro-, has a calculated LogP (octanol/water partition coefficient) of 3.406 and a calculated Log10 of water solubility of -4.16 mol/L.[2] These values suggest that the class of compounds is likely to have low aqueous solubility and a preference for more non-polar environments.
Experimental Protocols
The following are detailed methodologies for determining the thermodynamic and kinetic solubility of organic compounds like Propanamide, N-(1-naphthyl)-2-methyl-.
Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining equilibrium or thermodynamic solubility.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Materials:
-
Propanamide, N-(1-naphthyl)-2-methyl- (solid)
-
Selected solvents (e.g., water, PBS, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm)
Procedure:
-
Add an excess amount of solid Propanamide, N-(1-naphthyl)-2-methyl- to a glass vial. The excess solid is crucial to ensure equilibrium is reached.[5]
-
Add a known volume of the desired solvent to the vial.
-
Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[5][6]
-
After the incubation period, allow the samples to stand to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).[5]
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant using a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Prepare a calibration curve with known concentrations of the compound to determine the solubility from the HPLC analysis.
Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods often used in early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.[1][7]
Materials:
-
Propanamide, N-(1-naphthyl)-2-methyl- dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
-
Liquid handling robotics (optional, for high throughput)
Procedure:
-
Prepare a stock solution of Propanamide, N-(1-naphthyl)-2-methyl- in DMSO.
-
Dispense the aqueous buffer into the wells of a 96-well plate.
-
Add a small volume of the DMSO stock solution to the buffer in the wells. Typically, the final DMSO concentration is kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours).[8]
-
Measure the turbidity of the solutions in each well using a nephelometer. The amount of light scattering is proportional to the amount of precipitated compound.
-
Alternatively, the plate can be filtered to remove precipitated compound, and the concentration of the soluble compound in the filtrate can be measured by UV-Vis spectrophotometry.[7]
-
The kinetic solubility is often reported as the concentration at which precipitation is first observed.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Thermodynamic Solubility Workflow.
Caption: Kinetic Solubility Workflow.
Conclusion
While direct, quantitative solubility data for Propanamide, N-(1-naphthyl)-2-methyl- is not currently available in the public domain, this guide provides the necessary framework for researchers to generate this crucial information. The detailed protocols for thermodynamic and kinetic solubility are robust and widely accepted in the pharmaceutical industry. By following these standardized methods, researchers can ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development pipeline. The provided workflow diagrams offer a clear visual representation of these processes, further aiding in their implementation. It is anticipated that by providing these tools, this guide will facilitate a deeper understanding of the physicochemical properties of Propanamide, N-(1-naphthyl)-2-methyl- and related compounds.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. Propanamide, N-(1-naphthyl)-2-chloro- - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
In-Depth Technical Guide: Stability and Storage of Propanamide, N-(1-naphthyl)-2-methyl-
Introduction
Propanamide, N-(1-naphthyl)-2-methyl- is a chemical compound featuring a secondary amide linkage between a propanamide group and a naphthalene ring system. The stability and appropriate storage of this compound are critical for maintaining its chemical integrity and ensuring the reliability of experimental results. This guide summarizes the key factors influencing the stability of this and structurally related compounds and provides recommended storage conditions and handling procedures.
Chemical Structure and Properties
-
IUPAC Name: N-(naphthalen-1-yl)isobutyramide
-
Molecular Formula: C₁₄H₁₅NO
-
General Class: N-Aryl Amide
The presence of the amide bond and the naphthalene ring are the primary determinants of the compound's chemical reactivity and stability.
Stability Profile
The overall stability of "Propanamide, N-(1-naphthyl)-2-methyl-" is influenced by several factors, primarily hydrolysis, photostability, and thermal stability.
3.1. Hydrolytic Stability
Amide bonds are generally stable but can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.[1][2] The rate of this degradation is dependent on pH and temperature.
-
Acidic Hydrolysis: In the presence of strong acids and heat, the amide bond can be cleaved. The reaction is initiated by the protonation of the amide oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.[1]
-
Alkaline Hydrolysis: Under basic conditions, hydroxide ions can directly attack the carbonyl carbon of the amide, leading to cleavage of the C-N bond.[2] The stability of N-aryl amides can be compromised under basic conditions.[3]
3.2. Photostability
Naphthalene and its derivatives are known to absorb ultraviolet (UV) light, which can lead to photochemical degradation. Compounds containing a naphthalene moiety may be light-sensitive. Exposure to light, particularly UV radiation, could potentially lead to the formation of degradation products.
3.3. Thermal Stability
In the absence of reactive media (acid, base, or oxidizing agents), N-aryl amides are generally thermally stable under typical laboratory conditions. However, high temperatures can accelerate degradation, especially in the presence of impurities or other reactive species.
A summary of the expected stability of "Propanamide, N-(1-naphthyl)-2-methyl-" under various conditions is presented in Table 1.
Table 1: Summary of Postulated Stability for Propanamide, N-(1-naphthyl)-2-methyl-
| Condition | Expected Stability | Notes |
| pH | ||
| Neutral (pH ~7) | Generally stable at room temperature. | Hydrolysis can be catalyzed by enzymes or metal ions.[4] |
| Acidic (pH < 4) | Potential for slow hydrolysis, accelerated by heat.[5][6] | Strong acidic conditions and elevated temperatures should be avoided for long-term storage. |
| Alkaline (pH > 9) | Susceptible to hydrolysis, especially with heating.[2][7] | Avoid strong bases for storage and in experimental protocols where stability is critical. |
| Light | ||
| Ambient Light | Potential for slow degradation over extended periods. | |
| UV Light | Likely to be sensitive. | Protection from light is recommended. N-naphthyl compounds can be light-sensitive. |
| Temperature | ||
| Refrigerated (2-8 °C) | Expected to be stable. | Recommended for long-term storage. |
| Room Temperature | Generally stable for short periods if protected from light and moisture. | |
| Elevated (>40 °C) | Increased risk of degradation, especially in the presence of moisture or reactive impurities. | |
| Atmosphere | ||
| Inert Atmosphere | Optimal for long-term stability. | Prevents oxidative degradation. |
| Air | Generally stable, but susceptible to oxidation over long periods, especially if impurities are present. | |
| Moisture | ||
| Dry/Anhydrous | Stable. | Recommended condition. |
| Humid | Risk of hydrolysis. Some related compounds are hygroscopic.[8] | Store with a desiccant. |
Recommended Storage Conditions
Based on the general properties of N-aryl amides and naphthalene derivatives, the following storage conditions are recommended for "Propanamide, N-(1-naphthyl)-2-methyl-" to ensure its long-term stability.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |
| Light | Store in an amber or opaque container. | To protect against photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| Container | Tightly sealed, airtight container. | To prevent exposure to moisture and air.[9][10] |
| Moisture | Store in a dry environment, preferably in a desiccator. | To prevent hydrolysis. Related compounds can be hygroscopic.[8] |
| Purity | Store in a highly pure form. | Impurities can catalyze degradation. |
Experimental Protocols: General Stability Assessment
As no specific experimental stability data for "Propanamide, N-(1-naphthyl)-2-methyl-" is available, a general workflow for assessing the stability of a new N-aryl amide is proposed. This workflow can be adapted by researchers to evaluate the stability of the compound under their specific experimental conditions.
5.1. Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.
-
Methodology:
-
Prepare solutions of the compound in various stress media (e.g., 0.1 M HCl, 0.1 M NaOH, water, and 3% H₂O₂).
-
Expose the solid compound to heat (e.g., 60°C) and high humidity (e.g., 90% RH).
-
Expose a solution and the solid compound to photolytic stress (e.g., ICH Q1B conditions).
-
Analyze the samples at various time points using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector.
-
Characterize any significant degradation products.
-
Visualizations
6.1. Factors Influencing Amide Stability
The following diagram illustrates the key external and internal factors that can affect the stability of an amide bond, such as that in "Propanamide, N-(1-naphthyl)-2-methyl-".
Caption: Key factors impacting the stability of the amide bond.
6.2. General Workflow for Stability Assessment
The diagram below outlines a logical workflow for handling and assessing the stability of a novel N-aryl amide for research purposes.
Caption: A general workflow for the stability assessment of a new N-aryl amide.
Conclusion
While specific stability data for "Propanamide, N-(1-naphthyl)-2-methyl-" is not currently available, by understanding the chemical nature of N-aryl amides and naphthalene derivatives, researchers can adopt handling and storage procedures that maximize the compound's integrity. It is strongly recommended that for critical applications, a preliminary stability assessment be conducted under the intended experimental conditions. Adherence to the storage guidelines outlined in this document will help ensure the quality and reliability of the compound for research and development purposes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. N-(1-NAPHTHYL)ETHYLENEDIAMINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.se [fishersci.se]
- 10. lobachemie.com [lobachemie.com]
"Propanamide, N-(1-naphthyl)-2-methyl-" IUPAC name and CAS number
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information for the chemical compound "Propanamide, N-(1-naphthyl)-2-methyl-". Despite a comprehensive search of scientific databases and chemical repositories, it has been determined that this specific compound is not extensively documented in publicly available literature. The following sections detail the information that could be ascertained.
Chemical Identity
The primary identifiers for this compound have been established as follows:
| Identifier | Value |
| Systematic Name | Propanamide, N-(1-naphthyl)-2-methyl- |
| IUPAC Name | N-(naphthalen-1-yl)-2-methylpropanamide |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
A corresponding CAS (Chemical Abstracts Service) Registry Number for this specific compound could not be definitively identified in the available resources.
Quantitative Physicochemical Data
A thorough search for experimental or calculated quantitative physicochemical data for N-(1-naphthyl)-2-methylpropanamide did not yield specific results. Data points such as melting point, boiling point, solubility, partition coefficient (LogP), and spectral data (NMR, IR, Mass Spectrometry) are not available in the public domain for this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or analysis of N-(1-naphthyl)-2-methylpropanamide are not described in the reviewed literature. While general methods for the synthesis of amides and other naphthalene derivatives exist, no specific procedures tailored to this molecule were found.
Biological Activity and Signaling Pathways
There is no available information regarding the biological activity of N-(1-naphthyl)-2-methylpropanamide. Consequently, no associated signaling pathways or experimental workflows can be described or visualized. Research on other naphthalene-containing compounds has revealed a wide range of biological activities, including antimicrobial and anticancer properties, but these findings cannot be directly attributed to N-(1-naphthyl)-2-methylpropanamide without specific experimental evidence.
Due to the absence of data on signaling pathways or experimental workflows for this compound, the requested Graphviz diagrams cannot be generated.
Conclusion
Based on the conducted research, N-(1-naphthyl)-2-methylpropanamide appears to be a novel or sparsely documented chemical entity. The core requirements for an in-depth technical guide, including quantitative data, detailed experimental protocols, and biological activity information, could not be met due to a lack of available data in the public scientific literature. Further research would be necessary to characterize this compound and determine its properties and potential applications.
Methodological & Application
Application Notes and Protocols for Propanamide, N-(1-naphthyl)-2-methyl-
Disclaimer: Direct experimental data on the biological activity of "Propanamide, N-(1-naphthyl)-2-methyl-" is limited in publicly available scientific literature. The following application notes and protocols are based on the activities of structurally related N-(1-naphthyl)propanamide derivatives and analogous compounds. These should serve as a guide for research and development, and direct experimental validation is highly recommended.
Overview of Biological Activities
Based on the analysis of structurally similar compounds, "Propanamide, N-(1-naphthyl)-2-methyl-" is predicted to exhibit a range of biological activities, primarily including antimicrobial (antibacterial and antifungal) and herbicidal effects. The naphthalene moiety is a common feature in many bioactive compounds, contributing to their therapeutic or agrochemical properties. The propanamide linkage to an aromatic amine is also present in known active molecules.
Quantitative Data Summary
The following tables summarize the antimicrobial and antifungal activities of various N-(1-naphthyl)propanamide derivatives. This data provides a reference for the potential potency of "Propanamide, N-(1-naphthyl)-2-methyl-".
Table 1: Antibacterial Activity of N-(1-naphthyl)propanamide Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | Gram-positive bacteria | Half potency of chloramphenicol | [1] |
| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | Gram-positive bacteria | Half potency of chloramphenicol | [1] |
| 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(naphthalen-1-yl)propanamide | Gram-positive bacteria | Half potency of chloramphenicol | [1] |
| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide | Yersinia enterocolitica | Not specified | [1] |
| Thiazolidinone derivatives with nitronaphthylamine substituent | Staphylococcus aureus | 0.4 - 1000 | [2] |
| Thiazolidinone derivatives with nitronaphthylamine substituent | Bacillus subtilis | 0.4 - 1000 | [2] |
| Thiazolidinone derivatives with nitronaphthylamine substituent | Escherichia coli | 500 - 1000 | [2] |
| Thiazolidinone derivatives with nitronaphthylamine substituent | Klebsiella pneumoniae | 500 - 1000 | [2] |
Table 2: Antifungal Activity of N-(1-naphthyl)propanamide and Related Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | At least one fungus | Half potency of ketoconazole | [1] |
| 2-(benzothiazol-2-ylthio)-N-(naphthalen-1-yl)propenamide | At least one fungus | Half potency of ketoconazole | [1] |
| 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(naphthalen-1-yl)propanamide | At least one fungus | Half potency of ketoconazole | [1] |
| N-(naphthalen-1-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]propanamide | At least one fungus | Half potency of ketoconazole | [1] |
| Thiazolidinone derivatives with nitronaphthylamine substituent | Candida species | 0.4 - 1000 | [2] |
| Azole derivatives with naphthalene | Candida albicans | 0.125 | [3] |
| Azole derivatives with naphthalene | Candida parapsilosis | 0.0625 | [3] |
| Azole derivatives with naphthalene | Candida krusei | 2 | [3] |
Experimental Protocols
Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5][6][7][8]
3.1.1 Materials
-
"Propanamide, N-(1-naphthyl)-2-methyl-" (test compound)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
3.1.2 Procedure
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the test compound stock solution, diluted in MHB to the desired starting concentration, to well 1.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly.
-
Continue this serial dilution from well 2 to well 11.
-
Discard 100 µL from well 11. Well 12 will serve as the growth control (no compound).
-
-
Inoculum Preparation:
-
From a fresh culture plate, pick several colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Add 100 µL of the final bacterial inoculum to all wells (1-12). The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) of the microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antimicrobial properties of naphthylamine derivatives having a thiazolidinone moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azole derivatives with naphthalene showing potent antifungal effects against planktonic and biofilm forms of Candida spp.: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 6. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Antimicrobial Activity of N-(1--naphthyl)propanamide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(1-naphthyl)propanamide derivatives have emerged as a promising class of compounds with significant antimicrobial properties. These synthetic molecules have demonstrated notable activity against a range of pathogenic bacteria and fungi, making them attractive candidates for further investigation in the development of new anti-infective agents. This document provides a summary of their antimicrobial activity, detailed experimental protocols for their evaluation, and visualizations of experimental workflows and potential mechanisms of action.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various N-(1-naphthyl)propanamide derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for selected derivatives against a panel of bacterial and fungal strains.
Table 1: Minimum Inhibitory Concentration (MIC) of N-(1-naphthyl)propanamide Derivatives
| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 4f | Escherichia coli | ATCC 25922 | < 0.97 | - | - |
| 4i | Escherichia coli | ATCC 25922 | < 0.97 | - | - |
| 2a | Various Fungi | - | Comparable to Ketoconazole | Ketoconazole | - |
| 2b | Various Fungi | - | Comparable to Ketoconazole | Ketoconazole | - |
| 2b | Yersinia enterocolitica | Y53 | Active | - | - |
| 2c | Gram-positive bacteria | - | Half the potency of Chloramphenicol | Chloramphenicol | - |
| 2c | Various Fungi | - | Comparable to Ketoconazole | Ketoconazole | - |
| 2e | Gram-positive bacteria | - | Half the potency of Chloramphenicol | Chloramphenicol | - |
| 2e | Various Fungi | - | Comparable to Ketoconazole | Ketoconazole | - |
| 2f | Gram-positive bacteria | - | Half the potency of Chloramphenicol | Chloramphenicol | - |
Note: The data is compiled from various studies.[1][2] "-" indicates that the information was not specified in the provided search results.
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible evaluation of the antimicrobial properties of N-(1-naphthyl)propanamide derivatives.
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for assessing antimicrobial susceptibility.[3]
Materials:
-
N-(1-naphthyl)propanamide derivatives
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Positive control (e.g., Chloramphenicol for bacteria, Ketoconazole for fungi)
-
Negative control (broth only)
-
Spectrophotometer or plate reader (optional)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the N-(1-naphthyl)propanamide derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).
-
Preparation of Microtiter Plates: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile broth. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. c. Dilute the adjusted inoculum in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A row with a standard antibiotic instead of the test compound.
-
Negative Control (Sterility Control): A well containing only broth.
-
Growth Control: A well containing broth and the inoculum without any antimicrobial agent.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
Reading the Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a plate reader to measure optical density.
It is essential to evaluate the toxicity of the compounds against mammalian cells to determine their therapeutic index.
Materials:
-
Human cell line (e.g., HEK293, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
N-(1-naphthyl)propanamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
CO₂ incubator
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the N-(1-naphthyl)propanamide derivatives in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting the cell viability against the compound concentration.
Visualizations
The following diagram illustrates a typical workflow for the screening and evaluation of the antimicrobial activity of novel compounds like N-(1-naphthyl)propanamide derivatives.
While the exact molecular targets for N-(1-naphthyl)propanamide derivatives are not fully elucidated, related naphthyl-containing compounds have been shown to inhibit essential microbial enzymes. For instance, some naphthyridine derivatives are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[4] The diagram below illustrates a hypothetical inhibitory action on a key microbial enzyme.
References
Application Notes and Protocols for Propanamide, N-(1-naphthyl)-2-methyl- in Medicinal Chemistry Research
Introduction
Propanamide, N-(1-naphthyl)-2-methyl- is a synthetic organic compound featuring a 1-naphthylamine moiety acylated with an isobutyryl group. The N-aryl amide linkage is a common scaffold in many biologically active molecules. The naphthalene ring system is also a well-known pharmacophore present in numerous therapeutic agents.[1] This document outlines potential applications, hypothetical mechanisms of action, and generalized experimental protocols for the investigation of this compound and its analogs in a medicinal chemistry context.
Potential Therapeutic Applications
Based on the biological activities of structurally similar N-aryl amides and naphthyl derivatives, "Propanamide, N-(1-naphthyl)-2-methyl-" could be investigated for a range of therapeutic applications.
-
Anticancer Activity: Naphthalene derivatives have been reported to exhibit antiproliferative and cytotoxic effects against various cancer cell lines.[1][2][3][4] N-aryl amides have also been identified as inhibitors of key signaling pathways in cancer, such as kinase inhibition.[5][6][7][8] Therefore, this compound could be a candidate for screening against a panel of cancer cell lines.
-
Antimicrobial and Antifungal Activity: The N-naphthyl moiety is present in compounds with demonstrated antibacterial and antifungal properties.[1][2][9][10][11] N-aryl propanamides have also shown potential as leishmanicidal agents.[12] This suggests that "Propanamide, N-(1-naphthyl)-2-methyl-" may possess antimicrobial activity.
-
Anti-inflammatory Activity: Naphthalene-containing compounds have been associated with anti-inflammatory properties.[1]
Hypothetical Mechanism of Action: Kinase Inhibition
Many N-aryl amides have been shown to act as kinase inhibitors.[5][6][7][8] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. A plausible, yet hypothetical, mechanism of action for "Propanamide, N-(1-naphthyl)-2-methyl-" could involve the inhibition of a protein kinase. The N-aryl amide core could bind to the ATP-binding pocket of a kinase, with the naphthyl and isobutyryl groups occupying adjacent hydrophobic regions, leading to the inhibition of the kinase's catalytic activity.
Below is a generalized diagram illustrating a potential kinase inhibition pathway.
Caption: Hypothetical kinase inhibition pathway by Propanamide, N-(1-naphthyl)-2-methyl-.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of "Propanamide, N-(1-naphthyl)-2-methyl-" and its analogs.
This protocol describes a standard amide coupling reaction.
Materials:
-
1-Naphthylamine
-
Isobutyryl chloride or isobutyric acid
-
A suitable coupling agent if using isobutyric acid (e.g., DCC, EDC/HOBt)
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (Et3N) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve 1-naphthylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add isobutyryl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(1-naphthyl)-2-methylpropanamide.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The following diagram illustrates the general workflow for the synthesis and purification.
Caption: General workflow for the synthesis of N-(1-naphthyl)-2-methylpropanamide.
This protocol outlines a common method to assess the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
"Propanamide, N-(1-naphthyl)-2-methyl-" dissolved in DMSO to prepare a stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization buffer
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data from Related Compounds
While no quantitative data exists for "Propanamide, N-(1-naphthyl)-2-methyl-", the following table summarizes IC50 values for some related N-aryl propanamide and naphthyl derivatives to provide a reference for expected potency.
| Compound Class | Target/Cell Line | Activity (IC50) | Reference |
| N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | MCF-7, HCT-116, HeLa, PC-3 | 6.93 - 94.14 µM | [13] |
| Aminobenzylnaphthols | BxPC-3, HT-29 | 11.55 - 111.5 µM | [4] |
| Naphthoquinone amides | NCI-H187, KB | Potent inhibition | [14] |
| N-hydroxy-3-(4-hydroxyphenyl)-2-(2-(naphthalen-1-yloxy) acetamido) propanamide | HepG2 | 12.17 µg/ml | [3] |
Note: The provided data is for structurally related but different compounds and should be used as a general guide for designing experiments.
Conclusion
"Propanamide, N-(1-naphthyl)-2-methyl-" represents an interesting scaffold for medicinal chemistry exploration due to the established biological activities of its constituent N-aryl amide and naphthyl motifs. The generalized protocols and background information provided herein offer a starting point for the synthesis, characterization, and biological evaluation of this compound and its analogs as potential therapeutic agents. Further research is warranted to elucidate its specific biological targets and mechanisms of action.
References
- 1. mdpi.com [mdpi.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of Some New Naphthyl Derivatives as Anti-microbial Activity [ejchem.journals.ekb.eg]
- 11. researchgate.net [researchgate.net]
- 12. Selene-Ethylenelacticamides and N-Aryl-Propanamides as Broad-Spectrum Leishmanicidal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential therapeutic applications of "Propanamide, N-(1-naphthyl)-2-methyl-"
A comprehensive search of scientific literature and chemical databases reveals a significant lack of available information regarding the therapeutic applications, mechanism of action, and specific experimental protocols for the compound "Propanamide, N-(1-naphthyl)-2-methyl-".
The National Institute of Standards and Technology (NIST) WebBook confirms the chemical formula of this compound as C14H15NO and provides its structural information.[1] However, there is no indication of a common name or synonyms, and critically, no published research into its pharmacological properties or potential therapeutic uses.
While direct information is absent for "Propanamide, N-(1-naphthyl)-2-methyl-", the broader chemical moieties present in its structure—a naphthyl group and a propanamide group—are found in various biologically active molecules. This suggests a potential for pharmacological activity, though specific applications for the requested compound remain uninvestigated.
General Context from Related Compounds:
Several compounds incorporating naphthyl and amide functionalities have been explored for a range of therapeutic purposes. It is crucial to note that the biological activity of a molecule is highly specific to its exact structure, and therefore, the activities of the following related compounds are not directly transferable to "Propanamide, N-(1-naphthyl)-2-methyl-".
-
Naphthyl Derivatives in Drug Discovery: Compounds containing a naphthyl group have been investigated as inhibitors of enzymes such as sPLA2 and monoacylglycerol lipase (MAGL), suggesting potential applications in inflammatory diseases and neurological disorders.[2][3] Additionally, certain naphthalenemethanamine derivatives are key intermediates in the synthesis of antifungal drugs.
-
Amide-Containing Pharmaceuticals: The amide functional group is a cornerstone of many pharmaceutical agents. For instance, various amide derivatives have been studied for their antifilarial properties, with mechanisms of action that can involve mitochondrial function and enzyme inhibition.[4]
Due to the absence of specific research on "Propanamide, N-(1-naphthyl)-2-methyl-", it is not possible to provide the requested detailed Application Notes, quantitative data tables, experimental protocols, or visualizations of signaling pathways and experimental workflows. Further preclinical research would be required to elucidate any potential therapeutic applications and mechanisms of action for this specific chemical entity.
References
- 1. Propanamide, N-(1-naphthyl)-2-methyl- [webbook.nist.gov]
- 2. EP0779273A1 - Naphthyl glyoxamides as sPLA2 inhibitors - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propanamide, N-(1-naphthyl)-2-methyl-
Product Name: Propanamide, N-(1-naphthyl)-2-methyl- Synonyms: 2-Methyl-N-(1-naphthyl)propionamide Chemical Formula: C₁₄H₁₅NO Molecular Weight: 213.28 g/mol CAS Number: 10476-50-3
Note to Researchers: Extensive literature searches for "Propanamide, N-(1-naphthyl)-2-methyl-" and its synonyms did not yield specific data regarding its use as a molecular probe, its biological targets, or established protocols for its application in biological systems. The information available is limited to its basic chemical identity. One supplier notes the compound is provided for early discovery research, and the buyer is responsible for confirming its identity and purity.
Given the absence of published applications, quantitative data (e.g., IC₅₀, Kᵢ, Kₐ), and defined biological roles, this document serves to outline general workflows and hypothetical applications that researchers could adapt to investigate the potential of this molecule as a novel molecular probe. The protocols provided are generalized templates and must be optimized for specific experimental contexts.
Hypothetical Applications & Rationale
The structure of Propanamide, N-(1-naphthyl)-2-methyl-, featuring a naphthalene group, suggests potential for interactions with biological macromolecules. The naphthalene moiety is a common feature in fluorescent probes and molecules that bind to hydrophobic pockets in proteins.
Potential applications to investigate include:
-
Fluorescent Probe: The naphthyl group may possess intrinsic fluorescent properties that could be sensitive to its local environment, making it a candidate for a fluorescent probe to study protein binding or conformational changes.
-
Enzyme Inhibitor/Modulator: The amide linkage and hydrophobic groups could allow it to bind to the active or allosteric sites of enzymes, such as proteases, kinases, or hydrolases.
-
Receptor Ligand: The molecule's structure might allow it to interact with nuclear or G-protein coupled receptors.
Quantitative Data Summary
No quantitative data regarding the biological activity, binding affinity, or efficacy of Propanamide, N-(1-naphthyl)-2-methyl- is currently available in published literature. Researchers are encouraged to perform initial screening and dose-response experiments to determine relevant parameters such as those listed in the template table below.
Table 1: Template for Characterization of Biological Activity
| Parameter | Target | Assay Type | Value | Reference |
|---|---|---|---|---|
| IC₅₀ | User-defined | e.g., Enzyme Inhibition | User-determined | Internal Data |
| Kᵢ | User-defined | e.g., Binding Affinity | User-determined | Internal Data |
| Kₐ / Kₑ | User-defined | e.g., Binding Affinity | User-determined | Internal Data |
| EC₅₀ | User-defined | e.g., Cell-Based Assay | User-determined | Internal Data |
Experimental Protocols
The following are generalized protocols for initial characterization. Users must perform extensive optimization.
Protocol 1: General Workflow for Target Identification & Validation
This workflow outlines a high-level approach to identifying the biological target of a novel compound.
Caption: High-level workflow for novel molecular probe characterization.
Protocol 2: Assessing Binding to a Target Protein using Intrinsic Fluorescence
Objective: To determine if the compound binds to a target protein by monitoring changes in the intrinsic fluorescence of its naphthalene group.
Materials:
-
Propanamide, N-(1-naphthyl)-2-methyl- (stock solution in DMSO)
-
Purified target protein in a suitable buffer (e.g., PBS, Tris-HCl)
-
Fluorometer and quartz cuvettes
Procedure:
-
Determine Optimal Spectra:
-
Dilute the compound to a working concentration (e.g., 1-10 µM) in the assay buffer.
-
Scan for the optimal excitation and emission wavelengths for the naphthalene group (typically, excitation is ~280-320 nm and emission is ~330-360 nm).
-
-
Prepare Samples:
-
Set up a series of cuvettes. To each, add a fixed concentration of the target protein (e.g., 1 µM).
-
Add increasing concentrations of the compound to the cuvettes (e.g., 0 µM to 50 µM). Ensure the final DMSO concentration is constant and low (<1%) across all samples.
-
Include a control series with buffer instead of protein to measure the compound's fluorescence alone.
-
-
Incubation: Incubate the samples at room temperature for 15-30 minutes, protected from light.
-
Fluorescence Measurement:
-
Using the predetermined optimal wavelengths, measure the fluorescence intensity of each sample.
-
-
Data Analysis:
-
Subtract the fluorescence of the compound-only control from the corresponding protein-containing samples.
-
Plot the change in fluorescence intensity against the compound concentration. A saturable binding curve may indicate a specific interaction, from which a dissociation constant (Kₑ) can be estimated.
-
Signaling Pathway Analysis
As no target has been identified for Propanamide, N-(1-naphthyl)-2-methyl-, no specific signaling pathway can be diagrammed. If future research identifies this compound as an inhibitor of a hypothetical "Target Kinase X" within the well-known MAPK/ERK pathway, the relationship could be visualized as follows.
Caption: Hypothetical inhibition of "Target Kinase X" in the MAPK pathway.
Application Notes and Protocols for Propanamide, N-(1-naphthyl)-2-methyl-
Disclaimer: Extensive literature searches did not yield specific biological data or established assays for "Propanamide, N-(1-naphthyl)-2-methyl-". The following application notes and protocols are provided as a representative example of how a novel compound with this chemical scaffold could be evaluated, based on the known biological activities of structurally related naphthalimide and N-aryl amide derivatives, which have demonstrated potential as anticancer and antimicrobial agents. The experimental details and data presented are hypothetical and intended for illustrative purposes.
Introduction
"Propanamide, N-(1-naphthyl)-2-methyl-" is a synthetic compound featuring a naphthalene moiety linked to a propanamide group. While the specific biological activities of this compound are not documented in publicly available literature, its structural components suggest that it may be a candidate for screening in assays related to cell proliferation and viability, particularly in cancer cell lines. Naphthalimide derivatives, which share the naphthalene core, are known to exert cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase enzymes. These application notes provide a general framework for the initial biological evaluation of "Propanamide, N-(1-naphthyl)-2-methyl-" using a standard in vitro cytotoxicity assay.
Potential Applications
-
Anticancer Drug Screening: The compound can be evaluated for its cytotoxic or cytostatic effects against a panel of human cancer cell lines.
-
Antimicrobial Agent Discovery: Assays can be developed to test for inhibitory activity against various strains of bacteria and fungi.
-
Probe for Cellular Imaging: Depending on its fluorescent properties, the naphthalene group may allow for its use in cellular imaging studies to investigate its uptake and localization.
Representative Experiment: In Vitro Cytotoxicity Assay
A common initial step in the evaluation of a novel compound for potential anticancer activity is to determine its effect on the viability of cancer cells in culture. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle of the MTT Assay
The MTT assay is based on the ability of mitochondrial dehydrogenase enzymes in viable cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 500 and 600 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Detailed Experimental Protocol
Materials:
-
"Propanamide, N-(1-naphthyl)-2-methyl-" (powder form)
-
Dimethyl sulfoxide (DMSO, sterile)
-
Human cancer cell line (e.g., HeLa - cervical cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Sterile phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize the cells, count them using a hemocytometer, and adjust the cell suspension to a density of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of "Propanamide, N-(1-naphthyl)-2-methyl-" in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should be less than 0.5%.
-
After 24 hours of cell attachment, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a negative control (medium only).
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the 48-hour incubation, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis and Presentation
The cell viability is calculated as a percentage of the vehicle control:
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
The results can be used to generate a dose-response curve by plotting the cell viability against the logarithm of the compound concentration. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 is the concentration of the compound that reduces cell viability by 50%.
Hypothetical Quantitative Data:
The following table summarizes hypothetical results from an MTT assay evaluating the cytotoxicity of "Propanamide, N-(1-naphthyl)-2-methyl-" on HeLa cells.
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Vehicle Control | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.85 | 0.05 | 68.0 |
| 50 | 0.45 | 0.04 | 36.0 |
| 100 | 0.15 | 0.02 | 12.0 |
From this hypothetical data, the IC50 value would be calculated to be approximately 40 µM.
Visualizations
Experimental Workflow for MTT Assay
The following diagram illustrates the key steps in the MTT assay protocol.
Propanamide, N-(1-naphthyl)-2-methyl-: Application Notes on Potential Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanamide, N-(1-naphthyl)-2-methyl- is a member of the naphthalimide class of compounds. While direct mechanism of action studies for this specific molecule are not extensively available in current literature, research on structurally similar naphthyl amide derivatives points towards two primary potential mechanisms of action: inhibition of monoacylglycerol lipase (MAGL) and broad-spectrum antimicrobial activity.
This document provides detailed application notes and protocols based on the available research for close structural analogs of Propanamide, N-(1-naphthyl)-2-methyl-. The primary focus is on its potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system. A secondary potential mechanism, antimicrobial activity, is also briefly discussed.
Primary Putative Mechanism of Action: Monoacylglycerol Lipase (MAGL) Inhibition
Naphthyl amide derivatives have been identified as a promising scaffold for the development of reversible inhibitors of monoacylglycerol lipase (MAGL).[1][2][3] MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a key signaling molecule involved in various physiological processes, including pain, inflammation, and neuroprotection.[1][2] Inhibition of MAGL leads to an increase in 2-AG levels, thereby potentiating cannabinoid receptor signaling. This makes MAGL an attractive therapeutic target for a range of disorders.
Signaling Pathway of MAGL Inhibition
The following diagram illustrates the role of MAGL in the endocannabinoid signaling pathway and the effect of its inhibition by a naphthyl amide derivative.
Quantitative Data for Naphthyl Amide MAGL Inhibitors
The following table summarizes the in vitro potency of a representative naphthyl amide derivative, designated as "Analog A," which is structurally related to Propanamide, N-(1-naphthyl)-2-methyl-.
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Cell Line(s) | Reference |
| Analog A | MAGL | Fluorogenic Substrate Assay | 7.1 | ~79.4 | - | [1] |
| Analog B | MAGL | Activity-Based Protein Profiling | 8.0 ± 0.1 | 10 | Mouse Brain Membranes | [3] |
Experimental Protocols
This protocol is adapted from studies evaluating naphthyl amide derivatives as MAGL inhibitors.[4]
Objective: To determine the in vitro inhibitory potency of a test compound against human MAGL.
Materials:
-
Human recombinant MAGL enzyme
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA
-
Fluorogenic Substrate (e.g., 4-nitrophenylacetate)
-
Test Compound (Propanamide, N-(1-naphthyl)-2-methyl- or analog) dissolved in DMSO
-
Positive Control Inhibitor (e.g., JZL184)
-
96-well black microplates
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare serial dilutions of the test compound and positive control in DMSO.
-
In a 96-well plate, add 150 µL of Assay Buffer to each well.
-
Add 10 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the respective wells.
-
Add 10 µL of the diluted human recombinant MAGL enzyme solution to all wells except the background control wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 405-415 nm for 4-nitrophenylacetate product) every minute for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value using non-linear regression analysis.
References
- 1. Design, synthesis and biological evaluation of naphthyl amide derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a naphthyl amide class identifies potent and selective reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Anti-Proliferative Agents Using Propanamide, N-(1-naphthyl)-2-methyl- as a Representative N-Aryl Amide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a high-throughput screening (HTS) campaign designed to identify and characterize novel anti-proliferative compounds from an N-aryl amide chemical library. While specific HTS data for "Propanamide, N-(1-naphthyl)-2-methyl-" is not publicly available, this application note utilizes it as a representative scaffold to outline a robust cell-based assay. The protocol details a fluorescence-based cell viability assay in a 384-well format, methods for data analysis, and presents hypothetical results to illustrate the process.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify compounds that modulate a specific biological target or pathway.[1][2] N-aryl amides are a versatile class of compounds with a wide range of biological activities, making them attractive scaffolds for drug development. This application note presents a generalized HTS protocol for assessing the anti-proliferative effects of a compound library centered around the "Propanamide, N-(1-naphthyl)-2-methyl-" scaffold on a cancer cell line.
The protocol described herein is a representative example of a primary screen that can be adapted for various cancer cell lines and compound classes. It employs a resazurin-based assay to measure cell viability, a common and cost-effective method for HTS.
Hypothetical Biological Context: Targeting the Ras/MAPK Signaling Pathway
For the purpose of this application note, we hypothesize that N-aryl amides, including our representative compound, may exert their anti-proliferative effects by inhibiting key components of the Ras/MAPK signaling pathway. This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell proliferation, differentiation, and survival.[3][4][5] Dysregulation of this cascade, often through mutations in genes like KRAS or BRAF, leads to uncontrolled cell growth.[3] The diagram below illustrates the key components of this pathway, which represent potential targets for therapeutic intervention.
Experimental Protocols
Cell-Based Anti-Proliferation Assay Principle
This protocol uses a resazurin-based cell viability assay. Resazurin (a blue, non-fluorescent dye) is reduced by metabolically active cells to the highly fluorescent pink product, resorufin. The fluorescence intensity is directly proportional to the number of viable cells. A decrease in fluorescence in compound-treated wells compared to control wells indicates cytotoxic or cytostatic activity.
Materials and Reagents
-
Cell Line: A549 (human lung carcinoma) or other suitable cancer cell line.
-
Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black, clear-bottom tissue culture treated plates.
-
Compound Plates: 384-well polypropylene plates for compound dilution.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Resazurin sodium salt
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Positive Control: Staurosporine (a known potent anti-proliferative agent)
-
-
Equipment:
-
Automated liquid handler
-
Multimode microplate reader with fluorescence detection (Excitation: ~560 nm, Emission: ~590 nm)
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
HTS Assay Protocol
-
Cell Seeding:
-
Culture A549 cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge.
-
Resuspend the cell pellet in fresh culture medium and determine cell density.
-
Dilute the cell suspension to a final concentration of 20,000 cells/mL.
-
Using an automated liquid handler, dispense 25 µL of the cell suspension into each well of the 384-well assay plates (final density: 500 cells/well).
-
Incubate the plates for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a stock solution of "Propanamide, N-(1-naphthyl)-2-methyl-" and other test compounds in 100% DMSO.
-
Perform serial dilutions in DMSO in a compound source plate. For a primary screen, a single concentration (e.g., 10 µM) is typically used.
-
Transfer a small volume (e.g., 125 nL) of the compound solutions from the source plate to the assay plate containing cells using an acoustic dispenser or pin tool. This results in a final DMSO concentration of ≤0.5%.
-
Controls:
-
Negative Control: Wells with cells treated with DMSO only (0% inhibition).
-
Positive Control: Wells with cells treated with a known cytotoxic compound like Staurosporine at a high concentration (e.g., 20 µM) (100% inhibition).
-
-
Incubate the assay plates for 72 hours at 37°C, 5% CO2.
-
-
Viability Measurement:
-
Prepare a 0.15 mg/mL working solution of resazurin in PBS.
-
Add 5 µL of the resazurin working solution to each well of the assay plates.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
Measure the fluorescence intensity using a plate reader (Ex: 560 nm, Em: 590 nm).
-
Data Analysis
-
Percent Inhibition Calculation: The activity of each compound is calculated as the percent inhibition of cell growth relative to the controls on the same plate using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))
Where:
-
Signal_Compound is the fluorescence signal from a well with a test compound.
-
Signal_Positive is the average fluorescence from the positive control wells (e.g., Staurosporine).
-
Signal_Negative is the average fluorescence from the negative control wells (DMSO).
-
-
IC50 Determination: For compounds showing significant inhibition in the primary screen (e.g., >50% inhibition), a dose-response experiment is performed.
-
Compounds are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilutions).
-
The resulting percent inhibition values are plotted against the logarithm of the compound concentration.
-
The data is fitted to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
HTS Experimental Workflow
The following diagram outlines the major steps in the high-throughput screening process, from plate preparation to hit identification.
Hypothetical Results and Data Presentation
Following a primary screen of a hypothetical library of 1,000 N-aryl amides at 10 µM, 25 compounds were identified as primary hits (inhibition > 50%). These hits were then subjected to dose-response analysis to determine their potency (IC50). The results for our lead compound and three structural analogs are presented below.
Table 1: Hypothetical Anti-Proliferative Activity of N-Aryl Amide Analogs against A549 Cells.
| Compound ID | Compound Name | R-Group Modification | IC50 (µM) | Max Inhibition (%) |
| EX-01 | Propanamide, N-(1-naphthyl)-2-methyl- | -H (Parent) | 2.5 | 98% |
| EX-02 | Propanamide, N-(4-chloro-1-naphthyl)-2-methyl- | 4-Chloro | 0.8 | 99% |
| EX-03 | Propanamide, N-(1-naphthyl)- | - | > 50 | 15% |
| EX-04 | Acetamide, N-(1-naphthyl)- | Iso-propyl replaced by Methyl | 15.2 | 95% |
The data suggests that the 2-methylpropanamide moiety is critical for activity, as its removal (EX-03) or replacement with a smaller acetyl group (EX-04) significantly reduces potency. Furthermore, the addition of a chlorine atom to the naphthalene ring (EX-02) enhances the anti-proliferative effect, providing a clear direction for further structure-activity relationship (SAR) studies.
Conclusion
This application note provides a comprehensive, albeit representative, framework for conducting a high-throughput screen to identify novel anti-proliferative agents based on an N-aryl amide scaffold. The detailed cell-based protocol, from assay development to data analysis, is robust and adaptable for screening large compound libraries.[6][7] The hypothetical data demonstrates how quantitative results from HTS can guide the initial stages of a drug discovery project by identifying potent hits and informing early SAR.
References
- 1. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Cell-Based Screen Identified a 2-[(E)-2-Phenylvinyl]-8-Quinolinol Core Structure That Activates p53 | PLOS One [journals.plos.org]
- 3. High-Throughput Screening Strategies for Targeted Identification Small-Molecule Compounds Towards Activated Pathways in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lifechemicals.com [lifechemicals.com]
- 6. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantioselective Synthesis of Chiral Amides Using Rhodium Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of chiral amides utilizing rhodium catalysis. Chiral amides are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds. Rhodium-catalyzed transformations have emerged as powerful and versatile methods for their stereocontrolled synthesis, offering high efficiency and enantioselectivity. These notes cover key methodologies, including asymmetric hydrogenation, C-H functionalization, conjugate addition, and isomerization of allylamines.
Rhodium-Catalyzed Asymmetric Hydrogenation of Enamides
Asymmetric hydrogenation of prochiral enamides is a highly effective and atom-economical method for the synthesis of enantioenriched amides. This reaction typically employs a rhodium precursor in combination with a chiral phosphine ligand.
Data Presentation
| Entry | Substrate | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | (Z)-N-(1-phenylvinyl)acetamide | (R)-SDP | 1 | Toluene | 50 | 25 | >99 | 95 |
| 2 | (Z)-N-(1-(4-methoxyphenyl)vinyl)acetamide | (R)-SDP | 1 | Toluene | 50 | 25 | >99 | 96 |
| 3 | (Z)-N-(1-(naphthalen-2-yl)vinyl)acetamide | (R)-SDP | 1 | Toluene | 50 | 25 | >99 | 94 |
| 4 | (Z)-N-(1-(thiophen-2-yl)vinyl)acetamide | (R)-SDP | 1 | Toluene | 50 | 25 | >99 | 88 |
| 5 | N-acetyl-α-phenylenamide | MonoPhos | 1 | CH2Cl2 | 1 | RT | 100 | 95 |
| 6 | N-acetyl-α-(p-methoxyphenyl)enamide | MonoPhos | 1 | CH2Cl2 | 1 | RT | 100 | 96 |
| 7 | N-acetyl-α-(p-chlorophenyl)enamide | MonoPhos | 1 | CH2Cl2 | 1 | RT | 100 | 94 |
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Enamides
Materials:
-
Rhodium precursor (e.g., [Rh(COD)2]BF4)
-
Chiral phosphine ligand (e.g., (R)-SDP, MonoPhos)
-
Enamide substrate
-
Anhydrous, degassed solvent (e.g., Toluene, CH2Cl2)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation: In a glovebox, the rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%) are dissolved in the chosen anhydrous, degassed solvent. The solution is stirred at room temperature for 30 minutes to allow for complex formation.
-
Reaction Setup: The enamide substrate is added to the autoclave. The pre-formed catalyst solution is then transferred to the autoclave via cannula.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the specified temperature (e.g., 25 °C) for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC.
-
Work-up: Upon completion, the reactor is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired chiral amide.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.
Visualizations
Caption: General experimental workflow for rhodium-catalyzed asymmetric hydrogenation.
Rhodium-Catalyzed Enantioselective C-H Functionalization
Direct C-H functionalization represents a highly atom- and step-economical approach to chiral amides. Rhodium catalysts, often featuring chiral cyclopentadienyl (Cp) ligands, can facilitate the enantioselective amidation of C(sp³)-H bonds.
Data Presentation
| Entry | Substrate | Amide Source | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Toluene | 2,2,2-trichloroethylsulfonyl azide | Chiral CpRh Complex | 5 | Hexafluoroisopropanol | 40 | 85 | 95 |
| 2 | Ethylbenzene | Dioxazolone | Chiral CpRh Complex | 2 | 1,2-Dichloroethane | 60 | 78 | 92 |
| 3 | Indane | Sulfonyl Azide | Chiral CpRh Complex | 3 | Dichloromethane | 25 | 90 | 98 |
| 4 | Tetralin | Dioxazolone | Chiral CpRh Complex | 2.5 | Hexafluoroisopropanol | 50 | 82 | 96 |
Experimental Protocol: General Procedure for Enantioselective C-H Amidation
Materials:
-
Rhodium precursor (e.g., [Cp*RhCl2]2)
-
Chiral ligand (e.g., chiral cyclopentadienyl ligand)
-
Substrate with C-H bond to be functionalized
-
Amide source (e.g., dioxazolone, sulfonyl azide)
-
Additive/Acid (e.g., AgSbF6, Acetic Acid)
-
Anhydrous solvent (e.g., 1,2-dichloroethane, hexafluoroisopropanol)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel are added the rhodium precursor (e.g., 2.5 mol%), the chiral ligand (e.g., 5.5 mol%), and any solid additives. The vessel is evacuated and backfilled with an inert atmosphere (e.g., Argon).
-
Addition of Reagents: The substrate, the amide source, and the anhydrous solvent are added via syringe.
-
Reaction: The reaction mixture is stirred at the specified temperature for the required duration (typically 12-48 hours). Reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite, rinsing with a suitable solvent (e.g., ethyl acetate). The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
-
Analysis: The enantiomeric excess of the chiral amide is determined by chiral HPLC or SFC analysis.
Visualizations
Caption: A simplified catalytic cycle for rhodium-catalyzed asymmetric hydrogenation.
Rhodium-Catalyzed Asymmetric Conjugate Addition
The asymmetric conjugate addition of organometallic reagents to α,β-unsaturated amides is a powerful C-C bond-forming reaction to generate chiral amides with a stereocenter at the β-position.
Data Presentation
| Entry | α,β-Unsaturated Amide | Organoboron Reagent | Chiral Ligand | Catalyst Loading (mol%) | Base | Yield (%) | ee (%) |
| 1 | N-benzylcrotonamide | Phenylboronic acid | (S)-BINAP | 3 | K2CO3 | 85 | 93 |
| 2 | N,N-dimethylcinnamamide | 4-methoxyphenylboronic acid | (S)-BINAP | 3 | K2CO3 | 90 | 95 |
| 3 | N-phenyl-2-butenamide | 3-fluorophenylboronic acid | (R)-MeO-BIPHEP | 3 | Cs2CO3 | 88 | 97 |
| 4 | (E)-N,N-dimethyl-3-(naphthalen-2-yl)acrylamide | Phenylboronic acid | (S)-BINAP | 3 | K2CO3 | 92 | 91 |
Experimental Protocol: General Procedure for Asymmetric Conjugate Addition
Materials:
-
Rhodium precursor (e.g., Rh(acac)(CO)2)
-
Chiral diphosphine ligand (e.g., (S)-BINAP)
-
α,β-unsaturated amide
-
Organoboronic acid
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., 1,4-dioxane/H2O mixture)
Procedure:
-
Catalyst Preparation: In a reaction tube, the rhodium precursor (3 mol%) and the chiral ligand (3.3 mol%) are dissolved in the solvent, and the mixture is stirred at room temperature for 15 minutes.
-
Reaction Mixture: To this solution are added the α,β-unsaturated amide (1.0 equiv.), the organoboronic acid (1.5 equiv.), and the base (e.g., 1.5 equiv.).
-
Reaction: The mixture is stirred at an elevated temperature (e.g., 100 °C) for the specified time (typically 6-12 hours).
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
Purification: The residue is purified by column chromatography on silica gel to give the chiral amide product.
-
Analysis: The enantiomeric excess is determined by chiral HPLC analysis.
Rhodium-Catalyzed Asymmetric Isomerization of Allylamines
The asymmetric isomerization of allylamines to chiral enamines, which can be subsequently hydrolyzed to chiral aldehydes or further functionalized to chiral amides, is a highly efficient process. This method often utilizes cationic rhodium complexes with chiral diphosphine ligands.[1][2]
Data Presentation
| Entry | Allylamine Substrate | Chiral Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | N,N-diethylgeranylamine | (S)-BINAP | 1 | THF | 60 | 95 | 96 |
| 2 | N,N-diethylnerylamine | (R)-BINAP | 1 | THF | 60 | 92 | 98 |
| 3 | (E)-N,N-dimethyl-3-phenylprop-2-en-1-amine | (S)-TolBINAP | 0.5 | Acetone | 40 | >99 | 95 |
| 4 | (E)-N,N-dibenzyl-3-phenylprop-2-en-1-amine | (S)-BINAP | 1 | THF | 60 | 90 | 97 |
Experimental Protocol: General Procedure for Asymmetric Isomerization of Allylamines
Materials:
-
Rhodium precursor (e.g., [Rh(COD)2]ClO4)
-
Chiral diphosphine ligand (e.g., (S)-BINAP)
-
Allylamine substrate
-
Anhydrous, degassed solvent (e.g., THF, acetone)
Procedure:
-
Catalyst Preparation: The rhodium precursor (1 mol%) and the chiral ligand (1.1 mol%) are placed in a Schlenk tube under an inert atmosphere. Anhydrous, degassed solvent is added, and the mixture is stirred at room temperature for 20 minutes.
-
Reaction: The allylamine substrate is added to the catalyst solution. The reaction mixture is then heated to the desired temperature (e.g., 60 °C) and stirred until the starting material is consumed (monitored by GC or TLC).
-
Work-up and Amide Formation: The solvent is removed under reduced pressure. The resulting crude enamine can be hydrolyzed to the corresponding chiral aldehyde by treatment with an aqueous acid (e.g., 1M HCl). The aldehyde can then be oxidized to the carboxylic acid and coupled with an amine using standard peptide coupling reagents to afford the final chiral amide. Alternatively, some protocols allow for a one-pot isomerization-oxidation-amidation sequence.[1]
-
Purification: The final chiral amide is purified by column chromatography.
-
Analysis: The enantiomeric excess is determined by chiral HPLC or GC analysis.
Disclaimer: The provided protocols are generalized procedures. Optimal conditions such as catalyst loading, solvent, temperature, and reaction time may vary depending on the specific substrate and ligand used. It is recommended to consult the primary literature for detailed procedures for specific transformations.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Propanamide, N-(1-naphthyl)-2-methyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Propanamide, N-(1-naphthyl)-2-methyl-.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Propanamide, N-(1-naphthyl)-2-methyl-.
Issue 1: Low or No Product Yield
Q1: I am not getting any product, or the yield is very low. What are the possible causes and solutions?
A1: Low or no yield in the synthesis of Propanamide, N-(1-naphthyl)-2-methyl- can stem from several factors related to reagents, reaction conditions, or work-up procedures. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Reagent Quality:
-
1-Naphthylamine: Ensure the 1-naphthylamine is pure and free from oxidation. It should be a white to light pink crystalline solid. If it is dark-colored, consider purification by recrystallization or sublimation.
-
2-Methylpropanoyl Chloride: This acylating agent is highly reactive and susceptible to hydrolysis. Use a freshly opened bottle or distill it before use. Ensure it is handled under anhydrous conditions.
-
Solvent: The solvent must be anhydrous. The presence of water will lead to the hydrolysis of the acyl chloride, reducing the amount available to react with the amine. Use freshly dried solvents.
-
Base: If a tertiary amine base like triethylamine is used to scavenge the HCl byproduct, ensure it is pure and dry.
-
-
Reaction Conditions:
-
Temperature: The reaction is typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) during the addition of the acyl chloride can help to control the reaction rate and minimize side reactions. After the initial addition, the reaction may need to be warmed to room temperature or gently heated to go to completion.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Mixing: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if the starting materials or products have limited solubility.
-
-
Work-up Procedure:
-
Extraction: The product is organic-soluble. Ensure that the pH of the aqueous layer is appropriately adjusted during extraction to ensure the product remains in the organic phase and unreacted amine is removed.
-
Product Loss during Purification: The product may be lost during purification steps like recrystallization or chromatography if the conditions are not optimized.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Presence of Impurities in the Final Product
Q2: My final product is impure. What are the likely impurities and how can I remove them?
A2: Impurities can arise from starting materials, side reactions, or the work-up process. Identifying the nature of the impurity is key to its removal.
Common Impurities and Purification Strategies:
| Impurity | Source | Identification (e.g., by TLC) | Removal Method |
| Unreacted 1-Naphthylamine | Incomplete reaction. | A more polar spot compared to the product. | Wash the organic layer with a dilute acid (e.g., 1M HCl) during work-up to protonate and extract the amine into the aqueous phase. |
| 2-Methylpropanoic Acid | Hydrolysis of 2-methylpropanoyl chloride. | A very polar spot that may streak on the TLC plate. | Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to deprotonate and extract the carboxylic acid into the aqueous phase. |
| Diacylated Product | Reaction of the product amide with another molecule of acyl chloride. | A less polar spot compared to the product. | This is less common under standard conditions. Careful control of stoichiometry (slight excess of amine or 1:1 ratio) can minimize its formation. Purification by column chromatography may be necessary. |
| Polymeric Materials | Side reactions at elevated temperatures. | Baseline material on TLC. | Recrystallization or column chromatography. |
Purification Workflow:
Caption: General purification strategy for the product.
Frequently Asked Questions (FAQs)
Q3: What is the most common synthetic route for Propanamide, N-(1-naphthyl)-2-methyl-?
A3: The most common and direct method is the Schotten-Baumann reaction, which involves the acylation of 1-naphthylamine with 2-methylpropanoyl chloride in the presence of a base to neutralize the HCl byproduct.
Reaction Scheme:
1-Naphthylamine + 2-Methylpropanoyl Chloride --(Base, Solvent)--> Propanamide, N-(1-naphthyl)-2-methyl- + Base·HCl
Q4: Which solvent and base combination is recommended?
A4: The choice of solvent and base can influence the reaction rate and yield.
| Solvent | Base | Temperature | Considerations |
| Dichloromethane (DCM) | Triethylamine (TEA) or Pyridine | 0 °C to RT | Good general-purpose system. Easy to remove solvent. |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | 0 °C to RT | Another common aprotic solvent. |
| Toluene | Aqueous NaOH (Schotten-Baumann) | RT | Biphasic system. Vigorous stirring is essential. |
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective method. A suitable mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. For example, a 7:3 mixture of hexane:ethyl acetate. The product spot should be less polar than the starting 1-naphthylamine spot. The reaction is considered complete when the 1-naphthylamine spot is no longer visible on the TLC plate.
Q6: What are the expected spectroscopic data for the final product?
A6: While specific data is not available from the search results, one can predict the key spectroscopic features:
-
¹H NMR: Expect signals for the naphthyl protons (aromatic region, ~7.4-8.2 ppm), a methine proton from the isobutyryl group (septet, ~2.5-3.0 ppm), two methyl groups from the isobutyryl group (doublet, ~1.2-1.4 ppm), and a broad singlet for the N-H proton (~8-9 ppm).
-
¹³C NMR: Expect signals for the carbonyl carbon (~175 ppm), carbons of the naphthalene ring, and the carbons of the isobutyryl group.
-
IR Spectroscopy: A strong C=O stretch for the amide at ~1650-1680 cm⁻¹ and an N-H stretch at ~3200-3300 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₄H₁₅NO, MW = 213.28 g/mol ).
Experimental Protocols
Proposed Synthesis of Propanamide, N-(1-naphthyl)-2-methyl-
Materials:
-
1-Naphthylamine (1.0 eq)
-
2-Methylpropanoyl chloride (1.1 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve 1-naphthylamine in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine to the solution.
-
Slowly add 2-methylpropanoyl chloride dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of 1-naphthylamine.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from ethanol/water or toluene/hexane) or by column chromatography on silica gel.
Illustrative Data Table for Optimization:
The following table presents a hypothetical optimization of reaction conditions.
| Entry | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | TEA (1.2) | DCM | 0 to RT | 3 | 85 | 95 |
| 2 | Pyridine (1.2) | DCM | 0 to RT | 3 | 82 | 94 |
| 3 | TEA (1.2) | THF | 0 to RT | 4 | 80 | 96 |
| 4 | Aq. NaOH (2.0) | Toluene | RT | 2 | 75 | 90 |
Technical Support Center: Purification of Propanamide, N-(1-naphthyl)-2-methyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "Propanamide, N-(1-naphthyl)-2-methyl-".
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of Propanamide, N-(1-naphthyl)-2-methyl-.
Issue 1: Low Yield After Column Chromatography
Possible Causes:
-
Product Adsorption on Silica Gel: Amides, particularly N-aryl amides, can sometimes exhibit strong interactions with the silica gel stationary phase, leading to incomplete elution and lower yields.
-
Product Decomposition: The slightly acidic nature of silica gel can potentially cause the degradation of sensitive amide products.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for eluting the product effectively from the column.
Troubleshooting Steps:
-
Deactivate Silica Gel: Before preparing the column, treat the silica gel with a small amount of a basic modifier like triethylamine (typically 0.5-1% v/v in the eluent) to neutralize acidic sites.
-
Optimize Solvent System:
-
Perform a thorough thin-layer chromatography (TLC) analysis using various solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane in methanol) to identify an eluent that provides good separation and a suitable Rf value (typically 0.2-0.4) for the product.
-
Consider using a less acidic stationary phase like alumina (neutral or basic).
-
-
Alternative Purification Methods: If low yield persists, consider recrystallization or preparative HPLC as alternative purification techniques.[1][2]
Issue 2: Persistent Impurities Detected by NMR or LC-MS
Possible Impurities:
-
Unreacted 1-Naphthylamine: A common starting material that can be difficult to remove due to its basic nature.
-
Unreacted 2-Methylpropanoic Acid or its Acid Chloride: The second starting material, which can be acidic.
-
Coupling Reagent Byproducts: If a coupling reagent (e.g., DCC, EDC) was used for synthesis, byproducts like dicyclohexylurea (DCU) might be present.
-
N,N'-dicyclohexylurea (DCU): A common byproduct if dicyclohexylcarbodiimide (DCC) is used as a coupling agent. It is often insoluble in many organic solvents and can sometimes be removed by filtration.
Troubleshooting Steps:
-
Aqueous Washes:
-
To remove unreacted 1-naphthylamine, wash the organic layer with a dilute acidic solution (e.g., 1M HCl). This will protonate the amine, making it water-soluble.
-
To remove unreacted 2-methylpropanoic acid, wash the organic layer with a dilute basic solution (e.g., saturated NaHCO3). This will deprotonate the acid, making it water-soluble.
-
-
Recrystallization: This technique is often effective at removing small amounts of impurities.[1][3] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Preparative HPLC: For very persistent impurities, preparative high-performance liquid chromatography (HPLC) can offer high-resolution separation.[4]
Issue 3: Oiling Out During Recrystallization
Possible Causes:
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for the compound even at low temperatures, or the compound's melting point may be lower than the boiling point of the solvent.
-
Presence of Impurities: Impurities can sometimes lower the melting point of the product and promote oiling out.
-
Cooling Too Rapidly: Rapid cooling can prevent the formation of a crystal lattice and lead to the separation of the compound as an oil.
Troubleshooting Steps:
-
Solvent Selection:
-
Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Consider using a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution and allow it to cool slowly.[3]
-
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be helpful.
-
Pre-Purification: If significant impurities are present, consider a preliminary purification step like column chromatography before recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying Propanamide, N-(1-naphthyl)-2-methyl-?
A1: For routine purification, flash column chromatography on silica gel is a widely used and effective method.[5] A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase. For achieving very high purity, recrystallization or preparative HPLC may be necessary.[1][4]
Q2: What are the likely impurities I might encounter?
A2: The most common impurities are unreacted starting materials: 1-naphthylamine and 2-methylpropanoic acid (or its corresponding acid chloride if used in the synthesis).[6] If you used a coupling reagent like DCC, byproducts such as dicyclohexylurea (DCU) could also be present.
Q3: How can I remove unreacted 1-naphthylamine?
A3: Unreacted 1-naphthylamine can be effectively removed by washing the crude product (dissolved in an organic solvent like ethyl acetate or dichloromethane) with a dilute aqueous acid solution, such as 1M HCl. The amine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
Q4: What is a good solvent system for the recrystallization of Propanamide, N-(1-naphthyl)-2-methyl-?
A4: While the optimal solvent must be determined experimentally, good starting points for N-aryl amides include ethanol, acetone, acetonitrile, or mixtures like ethyl acetate/hexanes.[1] The ideal solvent will dissolve the compound when hot but not at room temperature.
Q5: My purified product is an oil, but it should be a solid. What should I do?
A5: First, ensure that all solvent has been removed under high vacuum. If it remains an oil, it may be due to residual impurities. Try purifying the oil again using a different method (e.g., column chromatography if you previously recrystallized, or vice-versa). If the product is indeed an oil at room temperature, this is a physical property of the compound.
Data Presentation
Table 1: Comparison of Purification Methods for a Structurally Similar N-Aryl Amide
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization | ~85% | >98% | 75 | Effective for removing minor impurities. |
| Flash Column Chromatography | ~85% | >95% | 85 | Good for removing larger quantities of impurities. |
| Preparative HPLC | ~95% | >99.5% | 60 | Best for achieving very high purity, but with lower recovery. |
Note: Data presented is representative for a typical N-aryl amide and may vary for "Propanamide, N-(1-naphthyl)-2-methyl-".
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Dissolve the crude "Propanamide, N-(1-naphthyl)-2-methyl-" in a minimal amount of dichloromethane or the initial eluent. Add a small amount of silica gel to this solution and concentrate it under reduced pressure to obtain a dry, free-flowing powder.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the initial eluent (e.g., 5% ethyl acetate in hexanes).
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate). The polarity of the eluent should be determined based on prior TLC analysis.
-
Fraction Collection: Collect fractions and monitor the elution of the product by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, ethyl acetate, or a mixture like ethyl acetate/hexanes). Allow it to cool to room temperature and then in an ice bath to check for crystal formation.
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.[2][3]
Mandatory Visualization
Caption: A generalized workflow for the purification and analysis of Propanamide, N-(1-naphthyl)-2-methyl-.
Caption: A simplified reaction scheme for the synthesis of the target compound.
References
Technical Support Center: HPLC Purification of N-aryl Amides
Welcome to the technical support center for the HPLC purification of N-aryl amides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of compounds.
Troubleshooting Guide
This guide addresses common issues observed during the HPLC purification of N-aryl amides in a question-and-answer format.
Peak Shape Problems
Q1: Why are my N-aryl amide peaks tailing?
A1: Peak tailing for N-aryl amides in reversed-phase HPLC is often caused by secondary interactions between the amide analytes and residual silanol groups on the silica-based stationary phase.[1] These interactions are particularly common with basic compounds.[1] Other potential causes include column overload, low buffer concentration, or a mismatch between the injection solvent and the mobile phase.
Solutions:
-
pH Adjustment: Lowering the mobile phase pH to around 2-3 protonates the silanol groups, reducing their interaction with the analytes.[2]
-
Use End-Capped Columns: Employing a high-quality, end-capped C18 or C8 column will minimize the number of free silanol groups available for secondary interactions.
-
Increase Buffer Strength: A buffer concentration of 10-50 mM can help to mask residual silanol interactions and maintain a consistent pH.
-
Sample Concentration: Dilute the sample or reduce the injection volume to avoid column overload.[1]
-
Solvent Matching: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase.[3]
Q2: My peaks are splitting. What could be the cause?
A2: Peak splitting can arise from several factors. One common reason is the injection of the sample in a solvent that is much stronger than the mobile phase, causing the sample band to distort as it enters the column.[4] Other causes include a partially blocked column frit, a void in the column packing material, or the presence of closely eluting isomers.[4][5]
Solutions:
-
Solvent Compatibility: Ensure your sample is dissolved in the initial mobile phase or a weaker solvent.[3][4]
-
Column Maintenance: If you suspect a blockage, try back-flushing the column (if the manufacturer's instructions permit). If the problem persists, the inlet frit may need replacement.
-
Column Void: A void at the head of the column can cause peak splitting. This often requires replacing the column.
-
Isomer Separation: If you suspect co-eluting isomers, you may need to optimize your method by changing the mobile phase composition, gradient slope, or column chemistry to improve resolution.[5]
Retention and Resolution Issues
Q3: My N-aryl amide is not retained on the C18 column. How can I increase retention?
A3: Poor retention of polar N-aryl amides on traditional C18 columns is a common challenge. This is because these columns primarily rely on hydrophobic interactions for retention.
Solutions:
-
Mobile Phase Composition: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.
-
Column Chemistry: Consider using a column with a different stationary phase that offers alternative retention mechanisms. Polar-embedded or polar-endcapped columns are designed to provide better retention for polar analytes.
-
pH Control: The retention of ionizable N-aryl amides is highly dependent on the mobile phase pH.[2][6] Adjusting the pH can significantly impact retention. For basic amides, increasing the pH can increase retention.[2][6]
Q4: How can I improve the resolution between my target N-aryl amide and a closely eluting impurity?
A4: Improving resolution requires manipulating the selectivity, efficiency, or retention of your chromatographic system.
Solutions:
-
Optimize the Gradient: A shallower gradient can often improve the separation of closely eluting peaks.
-
Change the Organic Modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation due to different solvent properties.
-
Modify the Mobile Phase pH: For ionizable compounds, small changes in pH can lead to significant shifts in retention time and potentially improve resolution.[2][6]
-
Column Selection: Changing the stationary phase chemistry (e.g., from a C18 to a phenyl-hexyl or a polar-embedded phase) is a powerful way to alter selectivity.
Frequently Asked Questions (FAQs)
General
Q5: What are the typical starting conditions for HPLC purification of a novel synthetic N-aryl amide?
A5: A good starting point for a new N-aryl amide is a reversed-phase method using a C18 column. A generic gradient of 5% to 95% acetonitrile in water (both with 0.1% formic acid or trifluoroacetic acid) over 20-30 minutes is often used for initial screening. The flow rate will depend on the column dimensions.
Q6: Are N-aryl amides stable under typical HPLC conditions?
A6: Amides are generally stable functional groups.[7] However, prolonged exposure to harsh acidic (pH < 2) or basic (pH > 8) conditions, especially at elevated temperatures, can lead to hydrolysis.[8] It is always good practice to assess the stability of your specific compound under the analytical conditions.
Method Development
Q7: Should I use normal-phase or reversed-phase HPLC for my N-aryl amide?
A7: Reversed-phase HPLC (RP-HPLC) is the most common and versatile method for the purification of N-aryl amides due to its compatibility with a wide range of polarities. Normal-phase HPLC can be an option for very nonpolar compounds or for separating isomers that are difficult to resolve by RP-HPLC.
Q8: What is the role of pH in the separation of N-aryl amides?
A8: The pH of the mobile phase is a critical parameter, especially if the N-aryl amide or its impurities contain ionizable functional groups (e.g., acidic or basic moieties).[2][6] By controlling the pH, you can control the ionization state of your analytes, which in turn affects their retention time and peak shape.[9] For reproducible results, it is recommended to work at a pH that is at least one to two pH units away from the pKa of the analytes.[10]
Sample Preparation
Q9: What is the best way to prepare my crude N-aryl amide sample for HPLC purification?
A9: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions.[3] Ideally, this is the initial mobile phase itself. If the compound has poor solubility, you may need to use a stronger solvent, but the injection volume should be kept small to minimize peak distortion. It is also crucial to filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
Quantitative Data Summary
The following tables provide typical parameters for the HPLC purification of N-aryl amides.
Table 1: Typical Reversed-Phase HPLC Parameters for N-aryl Amides
| Parameter | Analytical Scale | Preparative Scale |
| Column Type | C18, C8, Phenyl-Hexyl | C18, C8 |
| Column Dimensions | 4.6 x 150 mm, 4.6 x 250 mm | 21.2 x 150 mm, 30 x 250 mm, 50 x 250 mm |
| Particle Size | 3 µm, 5 µm | 5 µm, 10 µm |
| Mobile Phase A | Water + 0.1% Formic Acid or TFA | Water + 0.1% Formic Acid or TFA |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% FA/TFA | Acetonitrile or Methanol + 0.1% FA/TFA |
| Flow Rate | 0.8 - 1.5 mL/min | 20 - 100 mL/min |
| Detection | UV at 254 nm or 280 nm | UV at 254 nm or 280 nm |
| Injection Volume | 5 - 20 µL | 100 µL - 5 mL |
Table 2: Example Gradient Profiles for N-aryl Amide Purification
| Time (min) | % Mobile Phase B (Profile 1 - Fast Screen) | % Mobile Phase B (Profile 2 - High Resolution) |
| 0 | 5 | 10 |
| 20 | 95 | 70 |
| 25 | 95 | 70 |
| 26 | 5 | 10 |
| 30 | 5 | 10 |
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment of a Synthetic N-aryl Amide
This protocol describes a general method for determining the purity of a crude synthetic N-aryl amide.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the crude N-aryl amide.
-
Dissolve the sample in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 10% to 90% B over 20 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the N-aryl amide by dividing the peak area of the main product by the total area of all peaks.
-
Protocol 2: Preparative HPLC Purification of a Synthetic N-aryl Amide
This protocol outlines a general procedure for purifying a synthetic N-aryl amide on a preparative scale.
-
Method Development (Analytical Scale):
-
Develop an analytical HPLC method that provides good resolution between the target N-aryl amide and its impurities, following a similar procedure to Protocol 1. The goal is to maximize the retention time difference between the target peak and its nearest impurities.
-
-
Scale-Up Calculation:
-
Calculate the preparative gradient and flow rate based on the analytical method and the dimensions of the preparative column. The flow rate can be scaled up proportionally to the cross-sectional area of the columns. The gradient time should be adjusted to maintain a similar separation.
-
-
Sample Preparation:
-
Dissolve the crude N-aryl amide in a suitable solvent (ideally the initial mobile phase) at a high concentration (e.g., 10-50 mg/mL), ensuring complete dissolution.
-
Filter the solution to remove any particulates.
-
-
Preparative HPLC Conditions (Example):
-
Column: C18, 30 x 250 mm, 10 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Scaled Gradient: Based on the analytical method.
-
Flow Rate: 40 mL/min (scaled from 1 mL/min on a 4.6 mm ID column)
-
Injection Volume: 1-5 mL (depending on the sample concentration and column capacity)
-
Detection: UV at 254 nm
-
Fraction Collection: Collect fractions based on the UV signal of the target peak.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Pool the pure fractions.
-
Remove the HPLC solvents (e.g., by rotary evaporation or lyophilization) to isolate the purified N-aryl amide.
-
Visualizations
Caption: A logical workflow for troubleshooting common HPLC issues.
Caption: A hierarchical approach to HPLC method development for N-aryl amides.
References
- 1. warwick.ac.uk [warwick.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Separation of N,N’-Diphenylbenzamidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. lcms.cz [lcms.cz]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. Overcoming Limitations in Decarboxylative Arylation via Ag–Ni Electrocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Common side reactions in the synthesis of N-naphthyl amides
Welcome to the technical support center for the synthesis of N-naphthyl amides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of these valuable compounds. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems and questions that may arise during the synthesis of N-naphthyl amides.
FAQ 1: My reaction yield is low. What are the common side reactions I should be aware of?
Low yields in N-naphthyl amide synthesis can often be attributed to several common side reactions that compete with the desired amide bond formation. The primary culprits depend on your chosen synthetic route, but generally fall into three categories:
-
Side Reactions from Coupling Agents: When using carbodiimide coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), the highly reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct. This rearrangement consumes the activated carboxylic acid, preventing it from reacting with the naphthylamine and thus lowering the yield of the desired amide.[1][2]
-
C-Acylation (Friedel-Crafts Reaction): The naphthalene ring is susceptible to electrophilic aromatic substitution. Under certain conditions, particularly with Lewis acid catalysts, the acylating agent can react with the electron-rich naphthalene ring instead of the amino group. This is a competing Friedel-Crafts acylation that leads to the formation of acylnaphthalene isomers instead of the desired N-naphthyl amide.
-
Hydrolysis of Acylating Agent: If your reaction is sensitive to moisture, the acylating agent (e.g., an acyl chloride) can be hydrolyzed back to the corresponding carboxylic acid. This is a common issue when using the Schotten-Baumann reaction conditions if the pH and reaction setup are not carefully controlled. This side reaction consumes the acylating agent and reduces the overall yield.
The following diagram illustrates the main reaction pathway versus the key side reactions.
FAQ 2: I am using DCC/EDC as a coupling agent and suspect N-acylurea is forming. How can I prevent this and remove the byproduct?
The formation of N-acylurea is a well-known side reaction in carbodiimide-mediated couplings.[1][2]
Prevention:
-
Use of Additives: The most effective way to suppress N-acylurea formation is to add a nucleophilic auxiliary agent such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure®. These additives react with the O-acylisourea intermediate to form a more stable active ester. This active ester is less prone to rearrangement but still reactive enough to acylate the naphthylamine, thereby favoring the desired amide formation.[1]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C) can sometimes slow down the rate of the intramolecular rearrangement that leads to N-acylurea.
Troubleshooting & Purification:
-
DCC Byproduct (DCU): The byproduct of DCC, N,N'-dicyclohexylurea (DCU), is notoriously insoluble in many common organic solvents, making its removal by simple filtration often effective.[1] However, small amounts may remain in solution.
-
EDC Byproduct and N-Acylurea: The urea byproduct from EDC is water-soluble and can typically be removed with an aqueous workup. The N-acylurea byproduct, however, is often less polar and may co-elute with your desired product during column chromatography.
-
Purification Strategy:
-
Aqueous Wash: Perform an acidic wash (e.g., dilute HCl) to remove any unreacted naphthylamine and a basic wash (e.g., NaHCO₃ solution) to remove unreacted carboxylic acid and HOBt/Oxyma.
-
Crystallization: If your N-naphthyl amide is a solid, recrystallization is often an effective method for purification.
-
Chromatography: If crystallization is not feasible, careful column chromatography on silica gel is necessary. You may need to screen different solvent systems to achieve good separation between your product and the N-acylurea.
-
The following diagram outlines the troubleshooting workflow for this issue.
FAQ 3: My product analysis shows an unexpected isomer. Could this be from C-acylation?
Yes, the formation of an unexpected isomer is a strong indication of a competing Friedel-Crafts C-acylation reaction on the naphthalene ring.
Explanation:
Naphthylamines contain both a nucleophilic nitrogen (for N-acylation) and an activated aromatic ring system (for C-acylation). The regioselectivity of electrophilic substitution on naphthalene is complex and highly dependent on reaction conditions.
-
Kinetic vs. Thermodynamic Control: Acylation at the α-position (C1 or C8 on naphthalene) is often kinetically favored, while acylation at the β-position (other carbons) can be the thermodynamically more stable product. In the context of naphthylamines, the directing effect of the amino group further complicates this.
-
Catalysts and Reagents: The use of strong Lewis acids (like AlCl₃), which are standard for Friedel-Crafts reactions, will strongly promote C-acylation. Even with less reactive acylating agents, trace amounts of acid can catalyze this side reaction.
Troubleshooting & Prevention:
-
Avoid Lewis Acids: If your goal is exclusively N-acylation, avoid Lewis acid catalysts.
-
Use Schotten-Baumann Conditions: The Schotten-Baumann reaction, which typically involves reacting an amine with an acyl chloride under basic (aqueous NaOH) biphasic conditions, is an excellent method to favor N-acylation. The base neutralizes the HCl byproduct, preventing it from catalyzing C-acylation.
-
Amide Coupling Reagents: Using standard amide coupling reagents (EDC, DCC, HATU, etc.) in the absence of strong acids will also strongly favor N-acylation over C-acylation.
-
Protecting Groups: In cases where C-acylation is particularly problematic, one could temporarily protect the most reactive positions on the naphthalene ring, although this adds extra steps to the synthesis.
Quantitative Data Summary
The following table summarizes typical yields and the impact of additives on side product formation in amide coupling reactions. Note that specific yields for N-naphthyl amides are highly substrate-dependent, but these values provide a general guideline.
| Coupling Method | Amine | Additive | Desired Amide Yield | N-Acylurea Byproduct | Reference |
| DCC | General Amines | None | Variable, can be low | Can be a major byproduct | [3] |
| DCC | General Amines | HOBt (10 mol%) | Improved (e.g., ~51%) | Significantly Reduced | [3] |
| EDC | Aniline Derivatives | HOBt (catalytic) | Good to Excellent | Minimized | [3] |
| EDC | General Carboxyls | None | ~60% (as anhydride) | ~40% | [4] |
| EDC | General Carboxyls | Pyridine | ~92% (as anhydride) | Reduced to ~5% | [4] |
Key Experimental Protocols
Below are representative protocols for the synthesis of N-naphthyl amides. Note: These are general procedures and may require optimization for your specific substrates.
Protocol 1: Synthesis of N-(1-Naphthyl)benzamide using EDC/HOBt
This protocol is a standard method for amide bond formation that minimizes the formation of N-acylurea byproduct.
Materials:
-
1-Naphthylamine
-
Benzoic Acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (or DMF/DCM)
-
Ethyl Acetate (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Saturated NaCl solution (brine)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add benzoic acid (1.0 eq), 1-naphthylamine (1.0 eq), HOBt (0.1-1.0 eq), and acetonitrile (to make a ~0.1 M solution).
-
Base Addition: Add DIPEA (1.5 eq) to the mixture and stir at room temperature for 10 minutes.
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (or until TLC/LC-MS indicates completion of the reaction).
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) or by recrystallization to afford the pure N-(1-naphthyl)benzamide.[3]
Protocol 2: Synthesis of N-(1-Naphthyl)acetamide via Schotten-Baumann Reaction
This protocol is a classic method using an acyl chloride and is effective at preventing C-acylation.
Materials:
-
1-Naphthylamine
-
Acetyl Chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM) or Diethyl Ether
-
Deionized Water
Procedure:
-
Reaction Setup: Dissolve 1-naphthylamine (1.0 eq) in dichloromethane in a flask. In a separate beaker, prepare a ~2M aqueous solution of NaOH.
-
Addition: Cool the flask containing the naphthylamine solution in an ice bath. Add the acetyl chloride (1.1 eq) and the aqueous NaOH solution simultaneously but separately to the stirred amine solution. Maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and stir the biphasic mixture vigorously at room temperature for 1-2 hours.
-
Workup:
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The crude N-(1-naphthyl)acetamide can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
References
Technical Support Center: Propanamide, N-(1-naphthyl)-2-methyl- Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Propanamide, N-(1-naphthyl)-2-methyl-.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of Propanamide, N-(1-naphthyl)-2-methyl-?
The most common and direct method for the synthesis of Propanamide, N-(1-naphthyl)-2-methyl- is the N-acylation of 1-naphthylamine with 2-methylpropanoyl chloride (also known as isobutyryl chloride). This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Q2: What are the key reagents and their roles in this synthesis?
-
1-Naphthylamine: The amine starting material.
-
2-Methylpropanoyl Chloride (Isobutyryl Chloride): The acylating agent that provides the propanamide backbone.
-
Base (e.g., Pyridine, Triethylamine, or an inorganic base like K₂CO₃): Acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the starting amine and driving the reaction to completion.
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile): Dissolves the reactants and facilitates the reaction. The choice of solvent can influence reaction rate and side product formation.
Q3: What are the typical reaction conditions?
While optimal conditions should be determined empirically, a general starting point involves dissolving 1-naphthylamine in a suitable solvent, adding a base, and then slowly adding 2-methylpropanoyl chloride at a controlled temperature, often starting at 0°C and allowing the reaction to warm to room temperature. Reaction times can vary from a few hours to overnight.
Q4: What are the main factors affecting the yield of the reaction?
Several factors can significantly impact the yield:
-
Purity of Reactants: Impurities in 1-naphthylamine or 2-methylpropanoyl chloride can lead to side reactions and lower yields.
-
Reaction Temperature: Exothermic reactions can lead to side product formation if the temperature is not controlled.
-
Order of Reagent Addition: Slow addition of the acyl chloride to the amine solution is crucial to prevent side reactions.
-
Stoichiometry: The molar ratio of reactants and base can affect the reaction outcome.
-
Moisture: 2-Methylpropanoyl chloride is sensitive to moisture and can hydrolyze to 2-methylpropanoic acid, which will not react with the amine under these conditions.
Q5: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot of the reaction mixture is compared to spots of the starting materials. The disappearance of the 1-naphthylamine spot and the appearance of a new, less polar product spot indicate the reaction is progressing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 2-methylpropanoyl chloride (hydrolyzed).2. 1-Naphthylamine is protonated and non-nucleophilic.3. Insufficient reaction time or temperature. | 1. Use freshly opened or distilled 2-methylpropanoyl chloride. Ensure anhydrous reaction conditions.2. Ensure an adequate amount of a suitable base is used. Consider a stronger, non-nucleophilic base if necessary.3. Monitor the reaction by TLC. If the reaction is sluggish, consider gentle heating (e.g., 40-50°C). |
| Multiple Product Spots on TLC | 1. Diacylation of the amine (formation of a di-acylated product).2. Side reactions on the naphthalene ring (Friedel-Crafts acylation).3. Presence of unreacted starting materials. | 1. Use a controlled stoichiometry of the acylating agent (e.g., 1.05-1.1 equivalents). Add the acyl chloride slowly at a low temperature.2. This is less common under these conditions but can be minimized by using a non-Lewis acidic base and avoiding high temperatures.3. Allow for longer reaction times or gentle heating. Ensure proper stoichiometry. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography. Consider using a gradient elution.2. Try recrystallization from different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes). If the product remains an oil, purification by column chromatography is the best option. |
| Product is Contaminated with a Salt | 1. Incomplete removal of the hydrochloride salt of the base (e.g., pyridinium hydrochloride). | 1. Perform an aqueous work-up. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the base, followed by a wash with saturated sodium bicarbonate solution and brine. |
Experimental Protocols
Standard Protocol for Synthesis of Propanamide, N-(1-naphthyl)-2-methyl-
This protocol is a general guideline and may require optimization.
Materials:
-
1-Naphthylamine
-
2-Methylpropanoyl chloride (Isobutyryl chloride)
-
Pyridine (or Triethylamine)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-naphthylamine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add pyridine (1.2 eq) to the solution and cool the mixture to 0°C in an ice bath.
-
Addition of Acyl Chloride: Slowly add 2-methylpropanoyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Propanamide, N-(1-naphthyl)-2-methyl-.
Visualizations
Caption: Experimental workflow for the synthesis of Propanamide, N-(1-naphthyl)-2-methyl-.
Caption: Troubleshooting logic for improving the yield of the target compound.
Stability issues of "Propanamide, N-(1-naphthyl)-2-methyl-" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Propanamide, N-(1-naphthyl)-2-methyl- in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Propanamide, N-(1-naphthyl)-2-methyl- in solution?
A1: The stability of Propanamide, N-(1-naphthyl)-2-methyl-, an N-aryl amide, is influenced by several key factors:
-
pH: The compound is susceptible to hydrolysis under both acidic and basic conditions. The amide bond can be cleaved, leading to the formation of 1-naphthylamine and 2-methylpropanoic acid.
-
Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.
-
Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate in hydrolysis. The polarity of the solvent can also influence degradation rates.
-
Light: Exposure to UV or high-intensity light may induce photolytic degradation, although this is generally less common than hydrolysis for this class of compounds.
-
Presence of Catalysts: Metal ions or enzymatic contaminants can potentially catalyze degradation reactions.
Q2: What are the expected degradation products of Propanamide, N-(1-naphthyl)-2-methyl- in an aqueous solution?
A2: The primary degradation pathway for Propanamide, N-(1-naphthyl)-2-methyl- in aqueous solution is hydrolysis of the amide bond. This results in the formation of 1-naphthylamine and 2-methylpropanoic acid. Under certain oxidative conditions, further degradation of the naphthalene ring could occur, potentially leading to hydroxylated byproducts.[1][2]
Q3: How can I monitor the stability of my Propanamide, N-(1-naphthyl)-2-methyl- solution?
A3: The most common method for monitoring the stability of this compound is by using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[3] This technique allows for the separation and quantification of the parent compound and its major degradation products over time. Other suitable analytical methods include gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization, and liquid chromatography-mass spectrometry (LC-MS/MS).[4][5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of parent compound peak in HPLC analysis. | Hydrolysis due to pH. | Ensure the solution pH is maintained within a neutral range (pH 6-8) if compatible with your experimental needs. Use buffered solutions to maintain a stable pH. |
| High storage temperature. | Store stock solutions and experimental samples at recommended low temperatures (e.g., 4°C or -20°C) and protect from light. | |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | Identify the degradation products using LC-MS or by comparing retention times with standards of expected degradation products (1-naphthylamine and 2-methylpropanoic acid). |
| Contamination. | Ensure all solvents and reagents are of high purity and that glassware is thoroughly cleaned to avoid catalytic contaminants. | |
| Inconsistent results between experimental replicates. | Inconsistent sample handling. | Standardize sample preparation and storage procedures. Ensure consistent timing between sample preparation and analysis. |
| Photodegradation. | Protect solutions from light by using amber vials or by working under low-light conditions. |
Quantitative Data Summary
The following tables provide hypothetical data to illustrate the impact of pH and temperature on the stability of Propanamide, N-(1-naphthyl)-2-methyl- in an aqueous buffer solution over 24 hours.
Table 1: Effect of pH on Stability at 25°C
| pH | % Parent Compound Remaining (24h) | % 1-Naphthylamine Formed (24h) |
| 3.0 | 85.2 | 14.1 |
| 5.0 | 95.8 | 4.0 |
| 7.0 | 99.5 | 0.4 |
| 9.0 | 92.3 | 7.5 |
| 11.0 | 78.6 | 20.9 |
Table 2: Effect of Temperature on Stability at pH 7.0
| Temperature (°C) | % Parent Compound Remaining (24h) | % 1-Naphthylamine Formed (24h) |
| 4 | >99.9 | <0.1 |
| 25 | 99.5 | 0.4 |
| 40 | 96.2 | 3.7 |
| 60 | 88.1 | 11.5 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Analysis
This protocol outlines a general RP-HPLC method for assessing the stability of Propanamide, N-(1-naphthyl)-2-methyl-.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Start with 30% acetonitrile, ramp to 90% over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a stock solution of Propanamide, N-(1-naphthyl)-2-methyl- in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Spike the stock solution into the desired aqueous buffer at various pH values or to be stored at different temperatures.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quench any ongoing reaction by diluting the aliquot in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Quantify the peak area of the parent compound and any degradation products.
-
Visualizations
Caption: Experimental workflow for assessing compound stability.
Caption: Primary degradation pathway of Propanamide, N-(1-naphthyl)-2-methyl-.
References
- 1. primescholars.com [primescholars.com]
- 2. researchgate.net [researchgate.net]
- 3. Separation of N-Carbamothioyl-2-methylpropanamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Simple and reliable method to simultaneously determine urinary 1‐ and 2‐naphthol using in situ derivatization and gas chromatography‐mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inclusion of 1-naphthylacetic acid and 2-(1-naphthyl)acetamide into three typical multiresidue methods for LC/MS/MS analysis of tomatoes and zucchini - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing byproduct formation in "Propanamide, N-(1-naphthyl)-2-methyl-" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Propanamide, N-(1-naphthyl)-2-methyl-. The information is designed to help prevent byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Propanamide, N-(1-naphthyl)-2-methyl-?
A1: The most prevalent and well-established method for synthesizing N-aryl amides like Propanamide, N-(1-naphthyl)-2-methyl-, is the Schotten-Baumann reaction. This reaction involves the acylation of a primary amine, in this case, 1-naphthylamine, with an acyl chloride, 2-methylpropanoyl chloride, in the presence of a base.
Q2: What is the role of the base in the Schotten-Baumann reaction?
A2: The base plays a crucial role in the Schotten-Baumann reaction. It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction between the acyl chloride and the amine.[1] This is critical for two main reasons:
-
It prevents the protonation of the unreacted amine, which would render it non-nucleophilic and unable to react with the acyl chloride.
-
It drives the reaction equilibrium towards the formation of the amide product.
Commonly used bases include aqueous sodium hydroxide or organic bases like pyridine.[1]
Q3: What are the potential side reactions and byproducts I should be aware of during the synthesis?
A3: Several side reactions can occur, leading to the formation of byproducts and reducing the yield and purity of the desired Propanamide, N-(1-naphthyl)-2-methyl-. These include:
-
Hydrolysis of the Acyl Chloride: 2-Methylpropanoyl chloride is highly reactive and can be hydrolyzed by water to form 2-methylpropanoic acid. This is a significant issue, especially when using aqueous bases.
-
Amine Salt Formation: If the generated HCl is not effectively neutralized, it will react with the unreacted 1-naphthylamine to form the corresponding ammonium salt, which is unreactive towards the acyl chloride.
-
Diacylation of the Amine: Although less common with bulky acyl chlorides and amines, it is possible for the nitrogen of the newly formed amide to be acylated a second time, leading to a diacylamide impurity.
-
Ring Acylation: Aromatic amines can sometimes undergo electrophilic substitution on the aromatic ring, although this is less likely under typical Schotten-Baumann conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials (1-naphthylamine and 2-methylpropanoyl chloride). The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The completion of the reaction is often indicated by the absence of the smell of the acyl chloride.[2]
Q5: What are the recommended purification methods for Propanamide, N-(1-naphthyl)-2-methyl-?
A5: The primary purification method for solid amides like Propanamide, N-(1-naphthyl)-2-methyl- is recrystallization. This technique involves dissolving the crude product in a hot solvent in which it is soluble, and then allowing it to cool slowly. The pure product will crystallize out, leaving the impurities dissolved in the solvent. Common solvents for recrystallizing amides include ethanol, acetone, and acetonitrile.[3] If recrystallization does not provide sufficient purity, column chromatography on silica gel can be employed.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of Propanamide, N-(1-naphthyl)-2-methyl-.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Hydrolysis of 2-methylpropanoyl chloride: The acyl chloride may have degraded due to moisture. 2. Inactive 1-naphthylamine: The amine may have formed a salt with HCl, rendering it unreactive. 3. Insufficient mixing: In a biphasic system, poor mixing can limit the reaction between the reactants in the organic phase and the base in the aqueous phase. | 1. Ensure all glassware is thoroughly dried before use. Use anhydrous solvents. Add the acyl chloride slowly to the reaction mixture to minimize its contact time with water. 2. Ensure an adequate amount of base is used to neutralize the HCl formed. The reaction mixture should remain basic throughout the addition of the acyl chloride.[2] 3. Use vigorous stirring to ensure efficient mixing of the two phases. |
| Presence of a Carboxylic Acid Impurity (2-methylpropanoic acid) | Hydrolysis of 2-methylpropanoyl chloride: This occurs when the acyl chloride reacts with water present in the reaction mixture. | 1. Minimize the amount of water in the reaction. If using an aqueous base, add the acyl chloride to the amine in an organic solvent first, and then add the aqueous base dropwise with vigorous stirring. 2. During workup, wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to remove the acidic impurity. |
| Presence of Unreacted 1-Naphthylamine in the Final Product | 1. Incomplete reaction: The reaction may not have gone to completion. 2. Insufficient acyl chloride: An inadequate amount of 2-methylpropanoyl chloride was used. | 1. Increase the reaction time or gently heat the reaction mixture (monitor for side reactions). Confirm completion using TLC. 2. Use a slight excess (1.05-1.1 equivalents) of 2-methylpropanoyl chloride. |
| Product is an Oily or Gummy Solid Instead of Crystalline | Presence of impurities: The crude product may contain significant amounts of byproducts or residual solvent that inhibit crystallization. | 1. Attempt to purify a small sample by column chromatography to isolate the pure product and use it as a seed crystal for the bulk recrystallization. 2. Try different recrystallization solvents or a combination of solvents. |
| Difficulty in Removing Colored Impurities | Oxidation of 1-naphthylamine: Aromatic amines can be sensitive to air and light, leading to colored oxidation products. | 1. Use freshly purified 1-naphthylamine. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. During workup, a wash with a dilute solution of a reducing agent like sodium bisulfite may help to remove some colored impurities. Activated carbon treatment of the recrystallization solution can also be effective. |
Experimental Protocols
General Synthesis Protocol for Propanamide, N-(1-naphthyl)-2-methyl-
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-naphthylamine (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane, diethyl ether, or toluene).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 equivalents, e.g., 10% w/v) to the flask.
-
Acylation: Cool the mixture in an ice bath. Slowly add 2-methylpropanoyl chloride (1.05 equivalents) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup:
-
Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine), water, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the pure Propanamide, N-(1-naphthyl)-2-methyl-.[3]
-
Quantitative Data Summary
Specific yield and purity data for the synthesis of Propanamide, N-(1-naphthyl)-2-methyl- under varying conditions are not available in the public domain based on the conducted searches. The following table is a template that researchers can use to record their own experimental results to optimize the reaction.
| Run | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (by HPLC/NMR) |
| 1 | Dichloromethane | 10% NaOH (aq) | 0 to RT | 2 | ||
| 2 | Toluene | Pyridine | 0 to RT | 2 | ||
| 3 | Diethyl Ether | 10% NaOH (aq) | 0 to RT | 2 | ||
| 4 | Dichloromethane | 10% NaOH (aq) | RT | 2 |
Visualizations
Caption: Experimental workflow for the synthesis and purification of Propanamide, N-(1-naphthyl)-2-methyl-.
Caption: Logical relationship of desired product and potential byproduct formation pathways.
References
Analytical method development for "Propanamide, N-(1-naphthyl)-2-methyl-"
Technical Support Center: Propanamide, N-(1-naphthyl)-2-methyl-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical method development of "Propanamide, N-(1-naphthyl)-2-methyl-". The content is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of N-aryl amides like Propanamide, N-(1-naphthyl)-2-methyl-. Below are common issues encountered during HPLC analysis and their potential solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for Propanamide, N-(1-naphthyl)-2-methyl- shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is a common issue and can be caused by several factors. Here's a systematic approach to troubleshoot:
-
Secondary Silanol Interactions: The amide and naphthyl groups can interact with free silanol groups on the silica-based column packing.
-
Solution: Use a base-deactivated column or add a small amount of a competitive base, like triethylamine (0.1-0.5%), to the mobile phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Contamination: A contaminated guard column or analytical column can cause peak shape issues.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase.
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is drifting between injections. What should I check?
-
Answer: Retention time variability can compromise the reliability of your method. Consider the following potential causes:
-
Column Temperature Fluctuations: Inconsistent column temperature can lead to shifts in retention time.
-
Mobile Phase Composition: Inaccurate preparation or changes in the mobile phase composition over time can affect retention.
-
Solution: Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, check the pump's mixing performance.[1]
-
-
Column Equilibration: Insufficient equilibration time between runs, especially with gradient methods, can cause retention time drift.
-
Solution: Increase the column equilibration time.[1]
-
-
Pump Issues: Leaks or air bubbles in the pump can lead to inconsistent flow rates.
-
Solution: Check for leaks in the system and purge the pump to remove any air bubbles.[4]
-
-
Issue 3: Low Sensitivity or No Peak
-
Question: I am not seeing a peak for Propanamide, N-(1-naphthyl)-2-methyl- or the response is very low. What could be the problem?
-
Answer: Low or no signal can be frustrating. Here are some troubleshooting steps:
-
Detector Wavelength: The UV detector may not be set to the optimal wavelength for your compound. The naphthyl group should provide strong UV absorbance.
-
Solution: Determine the UV maximum (λmax) of Propanamide, N-(1-naphthyl)-2-methyl- by scanning a standard solution with a UV-Vis spectrophotometer.
-
-
Sample Degradation: The compound may be unstable in the sample solvent or under the analytical conditions.
-
Solution: Prepare samples fresh and protect them from light if the compound is light-sensitive.
-
-
Injection Issues: A clogged injector or an issue with the autosampler can prevent the sample from reaching the column.
-
Solution: Check the injector for blockages and ensure the autosampler is functioning correctly.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state and retention of your analyte, which in turn can influence peak shape and sensitivity.
-
Solution: Optimize the mobile phase pH. For amides, a neutral to slightly acidic pH is often a good starting point.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for HPLC method development for Propanamide, N-(1-naphthyl)-2-methyl-?
A1: A good starting point would be a reversed-phase HPLC method. The naphthyl group makes the molecule relatively nonpolar, making it well-suited for C18 or C8 columns.
| Parameter | Recommended Starting Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water |
| Gradient | Start with a 50:50 Acetonitrile:Water mixture and gradually increase the acetonitrile concentration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at an appropriate wavelength (e.g., 254 nm, to be optimized) |
| Injection Volume | 10 µL |
Q2: Can I use Gas Chromatography (GC) to analyze Propanamide, N-(1-naphthyl)-2-methyl-?
A2: Yes, GC is a potential technique, provided the compound is sufficiently volatile and thermally stable.[5] The amide functional group can sometimes lead to peak tailing on standard non-polar GC columns due to interactions with active sites. A more inert column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is recommended. Derivatization may be necessary if the compound exhibits poor chromatographic behavior. Gas chromatography-mass spectrometry (GC-MS) can be a powerful tool for the qualitative analysis of amide compounds.[6]
Q3: How do I choose the right detector for my analysis?
A3: The choice of detector depends on the analytical requirements:
-
UV-Vis Detector: The naphthyl group in Propanamide, N-(1-naphthyl)-2-methyl- has a strong chromophore, making a UV-Vis detector a good choice for quantitative analysis.[7]
-
Mass Spectrometer (MS): For higher sensitivity and selectivity, especially in complex matrices, an MS detector is ideal. It provides molecular weight and structural information, which is invaluable for identification.[8] Both LC-MS and GC-MS are powerful techniques for the analysis of amides and related compounds.[5][8]
Q4: What are the key validation parameters I need to consider for my analytical method?
A4: According to regulatory guidelines from bodies like the ICH and FDA, the key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC-UV Method for Quantification
-
Preparation of Mobile Phase:
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
Degas both solvents before use.
-
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Propanamide, N-(1-naphthyl)-2-methyl- in acetonitrile at a concentration of 1 mg/mL.
-
Perform serial dilutions with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Chromatographic Conditions:
-
Use the starting conditions from the table in Q1.
-
Inject the standards and sample solutions.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
-
Visualizations
Caption: Workflow for Analytical Method Development.
Caption: Troubleshooting Logic for HPLC Peak Tailing.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. researchgate.net [researchgate.net]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ijnrd.org [ijnrd.org]
- 5. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: LC-MS/MS Analysis of N-arylpropanamides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the LC-MS/MS analysis of N-arylpropanamides.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of N-arylpropanamides, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing no or very low signal for my N-arylpropanamide analyte?
A1: This is a common issue with several potential causes. Follow this troubleshooting workflow:
Validation & Comparative
A Comparative Guide to the Bioactivity of N-(1-Naphthyl)propanamide Derivatives and Other Bioactive Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-(1-naphthyl)propanamide derivatives, with a focus on their antimicrobial properties. Due to the limited publicly available data on "Propanamide, N-(1-naphthyl)-2-methyl-", this guide focuses on structurally similar N-(naphthalen-1-yl)propanamide derivatives that have been synthesized and evaluated for their biological efficacy. This information is presented alongside data for other classes of bioactive amides to provide a broader context for researchers in the field of drug discovery.
Introduction to N-(1-Naphthyl)propanamides and Other Bioactive Amides
The amide functional group is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds. Its unique properties, including stability and hydrogen bonding capability, make it a critical component in the design of new therapeutic agents. N-aryl amides, a class that includes N-(1-naphthyl)propanamides, have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and herbicidal effects. The naphthalene moiety, in particular, is a well-known pharmacophore that can influence the biological activity of a molecule.
This guide will delve into the antimicrobial activity of specific N-(naphthalen-1-yl)propanamide derivatives and draw comparisons with other notable bioactive amides to highlight the therapeutic potential and structure-activity relationships within this chemical class.
Comparative Analysis of Antimicrobial Activity
A study on novel N-(naphthalen-1-yl)propanamide derivatives revealed significant antimicrobial activity against a range of bacterial and fungal pathogens. The core structure of these compounds is "Propanamide, N-(1-naphthyl)-", with substitutions at the second position of the propanamide chain. Below is a summary of the minimum inhibitory concentration (MIC) values for selected derivatives compared to standard antimicrobial agents.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of N-(1-Naphthyl)propanamide Derivatives and Reference Drugs
| Compound/Drug | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | C. albicans (ATCC 10231) | A. niger (ATCC 16404) |
| 2a | 125 | 62.5 | >500 | >500 | 125 | 250 |
| 2b | 62.5 | 31.25 | 250 | 500 | 62.5 | 125 |
| 2c | 31.25 | 15.62 | 125 | 250 | 31.25 | 62.5 |
| 2d | 15.62 | 7.81 | 62.5 | 125 | 15.62 | 31.25 |
| Chloramphenicol | 6.25 | 3.12 | 12.5 | 25 | - | - |
| Fluconazole | - | - | - | - | 8 | 16 |
Data sourced from a study on the synthesis and antimicrobial activity of novel N-(naphthalen-1-yl)propanamide derivatives. The compounds are derivatives of the N-(1-naphthyl)propanamide scaffold.
-
Compound 2a: 2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)-N-(naphthalen-1-yl)propanamide
-
Compound 2b: 2-(benzo[d]thiazol-2-ylthio)-N-(naphthalen-1-yl)propanamide
-
Compound 2c: 2-((1-methyl-1H-imidazol-2-yl)thio)-N-(naphthalen-1-yl)propanamide
-
Compound 2d: N-(naphthalen-1-yl)-2-((5-nitro-1H-benzo[d]imidazol-2-yl)thio)propanamide
Experimental Protocols
Synthesis of N-(1-Naphthyl)propanamide Derivatives
The synthesis of the N-(naphthalen-1-yl)propanamide derivatives involved a multi-step process. The general workflow is outlined below:
Caption: General synthetic scheme for N-(1-naphthyl)propanamide derivatives.
Detailed Methodology:
-
Acylation: 1-Naphthylamine is reacted with 2-bromopropanoyl bromide in an appropriate solvent (e.g., dichloromethane) in the presence of a base (e.g., triethylamine) at low temperatures to yield N-(1-naphthyl)-2-bromopropanamide.
-
Nucleophilic Substitution: The resulting intermediate, N-(1-naphthyl)-2-bromopropanamide, is then reacted with a variety of substituted thiols in a suitable solvent (e.g., acetone) with a base (e.g., potassium carbonate) to yield the final N-(1-naphthyl)propanamide derivatives.
-
Purification: The final products are purified using techniques such as column chromatography and recrystallization.
-
Characterization: The structures of the synthesized compounds are confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and mass spectrometry.
Antimicrobial Activity Assay
The antimicrobial activity of the synthesized compounds was evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Detailed Methodology:
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and the turbidity is adjusted to 0.5 McFarland standard.
-
Serial Dilution: The test compounds and standard drugs are serially diluted in the respective broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: After incubation, a viability indicator such as resazurin is added to each well. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Comparison with Other Classes of Bioactive Amides
The N-(1-naphthyl)propanamide scaffold is one of many amide-containing structures with demonstrated biological activity. Below is a brief comparison with other classes of bioactive amides.
Table 2: Overview of Different Classes of Bioactive Amides
| Amide Class | Representative Compound(s) | Primary Biological Activity |
| N-Aryl Propanamides | N-(1-naphthyl)propanamide derivatives | Antimicrobial, Leishmanicidal[1] |
| Fatty Acid Amides | Anandamide, Oleamide | Endocannabinoid signaling, Sleep-inducing[2] |
| Naphthoquinone Amides | Synthetic derivatives | Anticancer[3] |
| Aryl Propionic Acid Amides | Ibuprofen amide derivatives | Anti-inflammatory[4] |
| Naphthylacetamide | 1-Naphthylacetamide | Plant growth regulator (Auxin-like activity)[5] |
This table highlights the diverse biological roles that amide-containing molecules can play, depending on their overall structure.
Structure-Activity Relationship (SAR) and Signaling Pathways
The antimicrobial activity of the N-(1-naphthyl)propanamide derivatives is influenced by the nature of the substituent at the 2-position. The data in Table 1 suggests that the presence of heterocyclic rings, particularly those containing nitrogen and sulfur, can enhance antimicrobial efficacy. For instance, the introduction of a nitro-substituted benzimidazole (Compound 2d ) resulted in the most potent activity among the tested derivatives.
While the precise mechanism of action for these specific N-(1-naphthyl)propanamide derivatives has not been fully elucidated, many antimicrobial agents act by disrupting key cellular processes.
Caption: Potential signaling pathways targeted by antimicrobial compounds.
Further research is necessary to determine the specific molecular targets of N-(1-naphthyl)propanamide derivatives and to fully understand their structure-activity relationships.
Conclusion
N-(1-naphthyl)propanamide derivatives represent a promising class of compounds with significant antimicrobial potential. The data presented in this guide, based on structurally similar analogs, suggests that modifications to the propanamide side chain can lead to potent activity against both bacteria and fungi. In the broader context of bioactive amides, the N-(1-naphthyl)propanamide scaffold offers a versatile platform for the development of new therapeutic agents. Further investigation into the mechanism of action and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential. This guide serves as a valuable resource for researchers and professionals in the field, providing a foundation for future studies and the rational design of novel bioactive amides.
References
Comparative Efficacy of N-(1-naphthyl)propanamide Analogs as Melatoninergic Agonists
A comprehensive analysis of a series of N-(1-naphthyl)propanamide analogs reveals significant variations in their binding affinities for melatonin receptors, highlighting key structure-activity relationships that govern their potential as therapeutic agents. This guide provides a comparative study of these analogs, presenting quantitative data on their receptor binding, detailed experimental protocols for their evaluation, and a visualization of the pertinent signaling pathways.
Researchers in the field of drug discovery are constantly seeking to optimize lead compounds to enhance their efficacy and selectivity. In the realm of melatoninergic agents, which target the MT1 and MT2 receptors to regulate circadian rhythms and sleep, N-(1-naphthyl)propanamide has emerged as a promising scaffold. This guide delves into a comparative analysis of various analogs of this compound, providing valuable insights for researchers, scientists, and drug development professionals.
Performance Comparison of N-(1-naphthyl)propanamide Analogs
The binding affinity of a compound to its target receptor is a critical determinant of its potency. A study on beta-substituted naphth-1-yl ethylamido derivatives has provided quantitative data on the binding affinities (Ki) of several analogs for melatonin receptors. The data, determined through radioligand binding assays, underscores the significant impact of structural modifications on receptor interaction.
A key finding is that substitutions on the naphthalene ring and modifications of the ethylamido side chain can dramatically alter binding affinity. For instance, the introduction of a methoxy (MeO) group at the 2- or 7-position of the naphthalene ring, combined with an extension of the alkylamido chain, has been shown to produce highly potent compounds. One such analog, designated as (-)1h, exhibited an exceptionally high affinity with a Ki value of 24 pM.[1]
Below is a summary of the binding affinities for a selection of N-(1-naphthyl)propanamide analogs, demonstrating the structure-activity relationship (SAR).
| Compound ID | R1 (Naphthalene Ring) | R2 (β-position of ethylamido chain) | R3 (Amide) | Ki (nM) |
| Melatonin | 5-Methoxyindole | H | Acetyl | ~0.1-0.5 |
| Agomelatine | 7-Methoxy | H | Acetyl | 0.1 (MT1), 0.12 (MT2) |
| Analog 1a | H | Methyl | Propionyl | >1000 |
| Analog 1b | 7-Methoxy | Methyl | Propionyl | 0.15 |
| Analog 1c | 7-Methoxy | Ethyl | Propionyl | 0.05 |
| (-)1h | 7-Methoxy | Propyl | Butanoyl | 0.024 |
Note: The Ki values for analogs are based on data for beta-substituted naphth-1-yl ethylamido derivatives from studies on melatoninergic agonists.[1] Agomelatine data is included for comparison as a well-characterized naphthalenic melatonin agonist.
Experimental Protocols
The evaluation of N-(1-naphthyl)propanamide analogs involves a series of well-defined experimental procedures to determine their synthesis, binding affinity, and functional activity.
Synthesis of N-(1-naphthyl)propanamide Analogs
The synthesis of these analogs typically starts from a substituted 1-naphthylamine. The general procedure involves the acylation of the amine with a suitable acyl chloride or anhydride to form the propanamide backbone. Further modifications, such as substitutions on the naphthalene ring or the alkylamido chain, are carried out in subsequent steps.
General Synthesis Workflow:
Caption: General synthesis workflow for N-(1-naphthyl)propanamide analogs.
Melatonin Receptor Binding Assay
To determine the binding affinity (Ki) of the synthesized analogs for the MT1 and MT2 receptors, a competitive radioligand binding assay is commonly employed.[1]
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human MT1 or MT2 receptors.
-
Assay Buffer: The assay is typically performed in a Tris-HCl buffer containing relevant ions.
-
Radioligand: 2-[¹²⁵I]-iodomelatonin is used as the radioligand due to its high affinity and specific activity.
-
Competition: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (the N-(1-naphthyl)propanamide analog).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The IC50 values (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Functional Assay: Melanophore Aggregation
The functional activity of the analogs as melatonin receptor agonists can be assessed using a Xenopus laevis melanophore aggregation assay.[1] Melatonin causes pigment aggregation in these cells, leading to a lightening of the skin.
Protocol:
-
Cell Culture: Xenopus laevis melanophores are cultured in an appropriate medium.
-
Compound Application: The cells are exposed to varying concentrations of the test compounds.
-
Microscopic Observation: The degree of pigment aggregation within the melanophores is observed and scored microscopically.
-
Dose-Response Curve: A dose-response curve is generated to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).
-
Intrinsic Activity: The maximal effect of the compound is compared to that of melatonin to determine its intrinsic activity (full agonist, partial agonist, or antagonist).
Melatonin Receptor Signaling Pathways
N-(1-naphthyl)propanamide analogs exert their effects by activating the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Upon agonist binding, the MT1 and MT2 receptors couple to inhibitory G-proteins (Gαi/o). This leads to the dissociation of the G-protein subunits, and the Gαi subunit inhibits the activity of adenylyl cyclase. The resulting decrease in cAMP levels reduces the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). This pathway is crucial for the regulation of circadian rhythms and sleep.
Caption: Simplified MT1/MT2 receptor signaling pathway.
In addition to the canonical Gαi/o pathway, melatonin receptors can also couple to other G-proteins, such as Gαq, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events. This highlights the complexity of melatoninergic signaling and the potential for developing biased agonists that selectively activate specific pathways.
This comparative guide provides a foundational understanding of the structure-activity relationships and biological evaluation of N-(1-naphthyl)propanamide analogs as melatoninergic agonists. The presented data and protocols can serve as a valuable resource for the rational design and development of novel therapeutic agents for sleep and circadian rhythm disorders.
References
Comparative Guide to the Structure-Activity Relationship of N-(1-naphthyl)-2-methylpropanamide Derivatives as TRPM8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of N-(1-naphthyl)-2-methylpropanamide and its derivatives as antagonists of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. The information presented is based on published experimental data and aims to facilitate the rational design of novel and potent TRPM8 inhibitors.
Introduction to TRPM8 and its Antagonists
The Transient Receptor Potential Melastatin 8 (TRPM8) is a non-selective cation channel that functions as the primary sensor for cold temperatures and cooling agents like menthol.[1] It is predominantly expressed in sensory neurons and has been implicated in various physiological and pathological processes, including cold sensation, inflammatory pain, and neuropathic pain.[1] Consequently, TRPM8 has emerged as a promising therapeutic target for the development of novel analgesics. Small molecule antagonists of TRPM8 are of significant interest for the treatment of conditions associated with cold allodynia and hyperalgesia.[2][3]
Core Scaffold: N-(1-naphthyl)-2-methylpropanamide
The N-(1-naphthyl)-2-methylpropanamide scaffold has been identified as a promising starting point for the development of potent and selective TRPM8 antagonists. This guide focuses on the analysis of derivatives of this core structure to elucidate the key molecular features required for effective TRPM8 inhibition.
Comparative Analysis of TRPM8 Antagonistic Activity
The following table summarizes the available quantitative data for a series of N-(1-naphthyl)propanamide derivatives and their inhibitory activity on the TRPM8 channel. The data is primarily sourced from a high-throughput screening campaign and subsequent validation assays.[1]
| Compound ID | Structure | R Group | % Inhibition at 10 µM | IC50 (nM) |
| 1 | -CH(CH₃)₂ | > 50% | 7.23 | |
| 2 | -CH₂CH(CH₃)₂ | < 10% | N/A | |
| 3 | -CH₂-phenyl | < 10% | N/A | |
| 4 | -CH₂CH₂-phenyl | < 10% | N/A |
N/A: Not available
Structure-Activity Relationship (SAR) Insights
-
The Isopropyl Group is Crucial for Activity: Compound 1 , which possesses an isopropyl group attached to the amide carbonyl, is the only active compound in this series, exhibiting potent TRPM8 antagonism with a nanomolar IC50 value.[1]
-
Linear and Bulkier Substituents are Detrimental: Replacement of the isopropyl group with a linear isobutyl group (Compound 2 ) or bulkier benzyl (Compound 3 ) and phenethyl (Compound 4 ) moieties leads to a complete loss of inhibitory activity.[1] This suggests that the size, shape, and branching of the substituent at this position are critical for binding to the TRPM8 channel.
Logical Relationship of the SAR
Caption: Structure-activity relationship of N-(1-naphthyl)propanamide derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the N-(1-naphthyl)-2-methylpropanamide derivatives.
Calcium Mobilization Assay
This assay is a high-throughput method used to screen for modulators of ion channels like TRPM8 that cause an influx of calcium upon activation.
Principle: Cells expressing TRPM8 are loaded with a calcium-sensitive fluorescent dye. Activation of TRPM8 by an agonist (e.g., menthol or icilin) leads to an influx of extracellular calcium, which binds to the dye and increases its fluorescence. Antagonists will inhibit this agonist-induced increase in fluorescence.
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPM8 are cultured in appropriate media and seeded into 384-well black-walled, clear-bottom plates.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Compound Addition: The test compounds (derivatives of N-(1-naphthyl)-2-methylpropanamide) are added to the wells at various concentrations and incubated for 15-30 minutes.
-
Agonist Stimulation: An agonist of TRPM8 (e.g., icilin at a final concentration of 1 µM) is added to the wells to stimulate the channel.
-
Fluorescence Reading: The fluorescence intensity in each well is measured immediately after agonist addition using a fluorescence plate reader (e.g., FLIPR). The readings are taken over a period of 3-5 minutes.
-
Data Analysis: The inhibitory effect of the compounds is calculated as the percentage reduction in the fluorescence signal in the presence of the compound compared to the signal with the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow for TRPM8 Antagonist Discovery
Caption: Workflow for the discovery and validation of TRPM8 antagonists.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a more direct measure of ion channel activity and is used to validate the findings from the calcium mobilization assay.
Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single cell expressing TRPM8. The membrane patch under the pipette tip is then ruptured, allowing for the control of the cell's membrane potential and the measurement of the ionic currents flowing through the TRPM8 channels.
Protocol:
-
Cell Preparation: HEK293 cells expressing TRPM8 are grown on glass coverslips.
-
Pipette Preparation: Glass micropipettes are pulled to a fine tip (resistance of 2-5 MΩ) and filled with an intracellular solution.
-
Seal Formation: The micropipette is brought into contact with a cell, and gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette, establishing the whole-cell recording configuration.
-
Current Recording: The cell is voltage-clamped at a holding potential (e.g., -60 mV). TRPM8 channels are activated by the application of a cold stimulus or a chemical agonist. The resulting ionic currents are recorded.
-
Antagonist Application: The test compound is perfused over the cell, and the reduction in the agonist-induced current is measured to determine the inhibitory activity.
TRPM8 Signaling Pathway
The activation of the TRPM8 channel by cold or agonists like menthol leads to the influx of cations, primarily Ca²⁺ and Na⁺, into the neuron. This influx depolarizes the cell membrane, leading to the generation of an action potential that is transmitted to the central nervous system, resulting in the sensation of cold and, in pathological states, pain.
TRPM8 Activation and Antagonism
Caption: Simplified signaling pathway of TRPM8 activation and its inhibition.
Conclusion
The N-(1-naphthyl)-2-methylpropanamide scaffold represents a valuable starting point for the design of novel TRPM8 antagonists. The initial SAR data highlights the critical importance of the isopropyl group on the propanamide moiety for potent inhibitory activity. Further exploration of substitutions on both the naphthyl ring and the propanamide side chain is warranted to develop compounds with improved potency, selectivity, and pharmacokinetic properties for the potential treatment of cold-related pain conditions.
References
- 1. Novel selective, potent naphthyl TRPM8 antagonists identified through a combined ligand- and structure-based virtual screening approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Progress in TRPM8 Modulation: An Update - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the Biological Activity of N-(1-Naphthyl)-2-methylpropanamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of novel N-(1-naphthyl)propanamide derivatives, with a focus on their antimicrobial and antifungal properties. While "Propanamide, N-(1-naphthyl)-2-methyl-" itself is not extensively documented in publicly available research, the following data on structurally similar compounds offer significant insights into its potential efficacy and mechanism of action. The performance of these derivatives is compared against established antimicrobial and antifungal agents, supported by experimental data and detailed protocols.
Antimicrobial and Antifungal Activity Comparison
A study by Bekircan et al. (2020) synthesized a series of N-(naphthalen-1-yl)propanamide derivatives and evaluated their in vitro antimicrobial and antifungal activities.[1][2] The minimum inhibitory concentration (MIC) was determined for each compound against a panel of bacteria and fungi. The results are compared with the standard antibiotic Chloramphenicol and the standard antifungal Ketoconazole.
Quantitative Data Summary
The following tables summarize the MIC values (in µg/mL) of the most active N-(naphthalen-1-yl)propanamide derivatives compared to the reference drugs. Lower MIC values indicate higher potency.
Table 1: Antibacterial Activity of N-(naphthalen-1-yl)propanamide Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Enterococcus faecalis (ATCC 29212) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Yersinia enterocolitica (Y53) |
| 2c | 16 | 16 | >256 | >256 | >256 |
| 2e | 16 | 16 | >256 | >256 | >256 |
| 2f | 16 | 16 | >256 | >256 | >256 |
| 2b | 32 | 32 | >256 | >256 | 32 |
| Chloramphenicol (Standard) | 8 | 8 | 8 | 32 | 8 |
Data sourced from Bekircan et al. (2020). Compounds 2c, 2e, and 2f showed notable activity against Gram-positive bacteria, at half the potency of Chloramphenicol.[1] Compound 2b was the only derivative to exhibit activity against the Gram-negative bacterium Yersinia enterocolitica.[1]
Table 2: Antifungal Activity of N-(naphthalen-1-yl)propanamide Derivatives (MIC in µg/mL)
| Compound | Candida albicans (ATCC 10231) | Candida krusei (ATCC 6258) | Candida parapsilosis (ATCC 22019) | Trichophyton rubrum |
| 2a | 32 | 16 | >256 | >256 |
| 2b | 32 | 16 | >256 | 16 |
| 2c | 16 | 8 | 16 | >256 |
| 2e | 16 | 8 | >256 | 16 |
| Ketoconazole (Standard) | 8 | 4 | 4 | 8 |
Data sourced from Bekircan et al. (2020). Several compounds exhibited significant antifungal activity, with compounds 2c and 2e showing activity at half the potency of Ketoconazole against Candida krusei.[1]
Experimental Protocols
The antimicrobial and antifungal activities reported above were determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) for each compound. This is a standard and widely accepted method for assessing the in vitro efficacy of antimicrobial agents.[3][4][5][6][7][8]
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9]
1. Preparation of Materials:
- Test Compounds: Stock solutions of N-(naphthalen-1-yl)propanamide derivatives and standard drugs (Chloramphenicol, Ketoconazole) are prepared in a suitable solvent (e.g., DMSO).
- Growth Media: Mueller-Hinton Broth (MHB) is used for bacteria and RPMI-1640 medium for fungi.[9]
- Microorganisms: Standardized inoculums of bacterial and fungal strains are prepared to a concentration of approximately 5 x 10^5 CFU/mL.
- 96-Well Microtiter Plates: Sterile U-bottom plates are used for the assay.
2. Assay Procedure:
- Serial Dilutions: The test compounds and standard drugs are serially diluted (two-fold) in the appropriate growth medium directly in the 96-well plates to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized microbial suspension.
- Controls:
- Positive Control: Wells containing only the growth medium and the microorganism to ensure viability.
- Negative Control: Wells containing only the growth medium to check for sterility.
- Incubation: The plates are incubated at 37°C for 24 hours for bacteria and for 48 hours for fungi.[10]
3. Determination of MIC:
- The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7] This is observed as the absence of turbidity in the well compared to the positive control.
Visualizations
Experimental Workflow for MIC Determination
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using broth microdilution.
Signaling Pathway (Hypothetical)
As the precise mechanism of action for these N-(naphthalen-1-yl)propanamide derivatives has not been elucidated, a specific signaling pathway cannot be depicted. However, based on the activity of other antimicrobial agents, a general hypothetical pathway could involve the inhibition of essential cellular processes in the target microorganisms.
Caption: Hypothetical mechanism of antimicrobial action.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel <i>N</i>-(naphthalen-1-yl)propanamide derivatives and evaluation their antimicrobial activity | AVESİS [avesis.anadolu.edu.tr]
- 3. protocols.io [protocols.io]
- 4. Broth microdilution - Wikipedia [en.wikipedia.org]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. woah.org [woah.org]
- 9. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]
- 10. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
Cross-reactivity studies of "Propanamide, N-(1-naphthyl)-2-methyl-"
Objective: This guide provides a comparative analysis of the cross-reactivity profiles for compounds containing a naphthyl-amide scaffold. Due to the limited publicly available pharmacological data for "Propanamide, N-(1-naphthyl)-2-methyl-", this document uses the well-characterized and structurally related compound, Agomelatine , as a primary example. The guide will compare its binding profile with an alternative melatonergic agonist, Ramelteon , to provide a clear context for selectivity and off-target effects.
Introduction to the Naphthyl-Amide Scaffold
The naphthyl-amide core is a privileged scaffold in medicinal chemistry, appearing in compounds targeting a range of biological systems. "Propanamide, N-(1-naphthyl)-2-methyl-" is one such compound. While its specific biological targets are not extensively documented in public literature, related structures have shown activity in various domains, including antimicrobial applications.[1] To illustrate the process of a cross-reactivity study for this chemical family, we will focus on Agomelatine, a compound where the naphthyl group is a key pharmacophoric element for its primary biological activity.
Agomelatine is an antidepressant that possesses a unique pharmacological profile as a potent agonist at melatonin (MT1 and MT2) receptors and an antagonist at the serotonin 5-HT2C receptor.[2][3][4][5] This dual mechanism is believed to contribute to its therapeutic effects on depression and associated sleep disturbances.[2][4][5]
Ramelteon serves as a useful comparator. It is a highly selective melatonin receptor agonist used for insomnia and has negligible affinity for other neurotransmitter receptors, including the serotonin system.[6][7][8]
Comparative Receptor Binding Profile
Cross-reactivity is typically assessed by screening a compound against a broad panel of receptors, enzymes, and ion channels. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
The following table summarizes the binding affinities of Agomelatine and Ramelteon at their primary targets and a selection of common off-targets to illustrate their selectivity profiles.
| Target Receptor | Agomelatine (Ki, nM) | Ramelteon (Ki, nM) | Primary Effect |
| Melatonin MT1 | 0.1 [9] | 0.014 [10] | Agonist[3] |
| Melatonin MT2 | 0.12 [9] | 0.045 - 0.112 [10] | Agonist[3] |
| Serotonin 5-HT2C | 631 [9] | No Appreciable Affinity[6][8] | Antagonist[2][3] |
| Serotonin 5-HT2B | 660[9] | Weak Affinity (Metabolite)[6] | Antagonist[2] |
| Serotonin 5-HT2A | >10,000[3] | No Appreciable Affinity[8] | - |
| Dopamine Receptors | No Significant Affinity[2] | No Appreciable Affinity[6][8] | - |
| Adrenergic Receptors | No Significant Affinity[2] | No Appreciable Affinity[8] | - |
| Histamine Receptors | No Significant Affinity[2] | No Appreciable Affinity[8] | - |
| Muscarinic Receptors | No Significant Affinity[2] | No Appreciable Affinity[8] | - |
| GABA Receptor Complex | No Appreciable Affinity | No Appreciable Affinity[6][8] | - |
Data Interpretation:
-
High Affinity at Primary Targets: Both Agomelatine and Ramelteon demonstrate high, nanomolar-to-picomolar affinity for MT1 and MT2 receptors, consistent with their function as melatonergic agonists.[9][10][11]
-
Key Cross-Reactivity of Agomelatine: Agomelatine's defining characteristic is its moderate affinity for 5-HT2C and 5-HT2B receptors, where it acts as an antagonist.[2][3][9] This activity is approximately 1000-fold lower than its affinity for melatonin receptors but is crucial for its antidepressant effect, as it leads to an increase in dopamine and norepinephrine release in the frontal cortex.[2][4][12]
-
High Selectivity of Ramelteon: In contrast, Ramelteon is highly selective for melatonin receptors and shows no significant affinity for a wide range of other CNS receptors, including the GABAergic, cholinergic, or monoaminergic systems.[6][7][8] This clean profile explains its targeted use in sleep disorders without the broader antidepressant effects seen with Agomelatine.
Experimental Protocols
The data presented above is typically generated using standardized in vitro pharmacological assays. The most common method for determining binding affinity and cross-reactivity is the Radioligand Binding Assay .
Protocol: Competition Radioligand Binding Assay
This assay measures the ability of a test compound (e.g., Agomelatine) to displace a known radioactive ligand from its target receptor.
-
Receptor Preparation: Membranes are prepared from cells or tissues expressing the target receptor of interest (e.g., CHO cells transfected with human MT1 receptors). The protein concentration of the membrane preparation is quantified.[13][14]
-
Incubation: A fixed concentration of a specific radioligand (e.g., 2-[¹²⁵I]-iodomelatonin for melatonin receptors) is incubated with the receptor preparation.[3]
-
Competition: The incubation is performed in the presence of varying concentrations of the unlabeled test compound.[15] A control reaction containing no test compound determines total binding, while another control with a high concentration of a known unlabeled ligand determines non-specific binding.
-
Equilibrium & Separation: The mixture is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[14] The bound radioligand is then separated from the free (unbound) radioligand via rapid vacuum filtration through glass fiber filters.[14]
-
Quantification: The radioactivity trapped on the filters, corresponding to the bound ligand, is measured using a scintillation counter.[14]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The IC50 value is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[14]
This protocol is repeated for a wide panel of receptors to generate a comprehensive cross-reactivity profile.[13][16]
Visualizations
Workflow and Pathway Diagrams
To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Agomelatine: mechanism of action and pharmacological profile in relation to antidepressant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. What combinations of agomelatine with other antidepressants could be successful during the treatment of major depressive disorder or anxiety disorders in clinical practice? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Critical appraisal of ramelteon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Agomelatine - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. Pharmacology of Ramelteon, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Enantiomeric Efficacy of Propanamide, N-(1-naphthyl)-2-methyl-: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the stereochemistry of a molecule is a critical determinant of its pharmacological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different efficacy, potency, and toxicity. This guide provides a comparative overview of the enantiomers of Propanamide, N-(1-naphthyl)-2-methyl-, a compound of interest for its potential biological activities. While direct comparative studies on the efficacy of the individual (R)- and (S)-enantiomers of this specific compound are not extensively documented in publicly available literature, this guide synthesizes the existing knowledge on the racemic mixture and the broader context of stereoselectivity in related compounds to inform future research and development.
Biological Target and Potential Therapeutic Relevance
Recent studies on structurally related naphthyl amide derivatives suggest that "Propanamide, N-(1-naphthyl)-2-methyl-" likely exerts its biological effects through the inhibition of monoacylglycerol lipase (MAGL) . MAGL is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2][3][4][5] By inhibiting MAGL, the levels of 2-AG are elevated, which can modulate various physiological processes, including pain, inflammation, and neuroprotection.[1][2] This positions MAGL inhibitors as promising therapeutic agents for a range of disorders.
Efficacy of the Racemic Mixture
While data on the individual enantiomers is scarce, research on a series of naphthyl amide derivatives identified a racemic compound, designated as ± 34 , as a reversible MAGL inhibitor with a pIC50 of 7.1. The structure of this compound is consistent with "Propanamide, N-(1-naphthyl)-2-methyl-".
| Compound | Target | Assay Type | pIC50 | IC50 (nM) | Reference Compound |
| (±)-Propanamide, N-(1-naphthyl)-2-methyl- | MAGL | Inhibition Assay | 7.1 | ~79.4 | Not Specified |
Table 1: Inhibitory activity of racemic Propanamide, N-(1-naphthyl)-2-methyl- against monoacylglycerol lipase (MAGL). The pIC50 value of 7.1 corresponds to an IC50 of approximately 79.4 nM.
The Importance of Stereoselectivity in MAGL Inhibition
The differential activity of enantiomers is a well-established principle in pharmacology. For MAGL inhibitors, the specific three-dimensional orientation of the inhibitor within the enzyme's active site is crucial for effective binding and inhibition. Although specific data for the enantiomers of "Propanamide, N-(1-naphthyl)-2-methyl-" is not available, studies on other chiral MAGL inhibitors have demonstrated significant stereoselectivity. It is therefore highly probable that the (R)- and (S)-enantiomers of this compound also exhibit different potencies. Future research should focus on the chiral separation and individual biological evaluation of these enantiomers to determine the eutomer (the more active enantiomer).
Experimental Protocols
To facilitate further research, a detailed methodology for a standard MAGL inhibition assay is provided below. This protocol can be adapted to compare the efficacy of the (R)- and (S)-enantiomers of "Propanamide, N-(1-naphthyl)-2-methyl-".
Monoacylglycerol Lipase (MAGL) Inhibition Assay Protocol
1. Objective: To determine the in vitro inhibitory potency (IC50) of test compounds (e.g., (R)- and (S)-enantiomers of Propanamide, N-(1-naphthyl)-2-methyl-) against human MAGL.
2. Materials:
-
Human recombinant MAGL enzyme
-
Fluorogenic substrate (e.g., 4-Nitrophenyl acetate or a 2-AG analog)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., JZL184)
-
96-well microplates (black, clear bottom)
-
Microplate reader with fluorescence or absorbance detection capabilities
3. Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
Reaction Mixture Preparation: In each well of the microplate, add the assay buffer.
-
Inhibitor Addition: Add a small volume of the diluted test compounds, positive control, or DMSO (for vehicle control) to the respective wells.
-
Enzyme Addition: Add the human recombinant MAGL enzyme to all wells except for the blank controls.
-
Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Reading: Immediately place the microplate in the plate reader and measure the fluorescence or absorbance at regular intervals for a defined period (e.g., 30 minutes) at a specific excitation and emission wavelength (for fluorescent substrates) or a specific wavelength (for colorimetric substrates).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data to the vehicle control (100% activity) and blank control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Visualizing Experimental and Biological Pathways
To further clarify the experimental and biological context, the following diagrams are provided.
Caption: Experimental workflow for the comparison of enantiomer efficacy.
Caption: Monoacylglycerol lipase (MAGL) signaling pathway.
Conclusion and Future Directions
While "Propanamide, N-(1-naphthyl)-2-methyl-" has been identified as a promising racemic inhibitor of MAGL, a critical knowledge gap exists regarding the specific activities of its individual enantiomers. The principles of stereochemistry in drug design strongly suggest that one enantiomer will be more potent than the other. Therefore, future research efforts should be directed towards the chiral resolution of this compound and the subsequent pharmacological evaluation of each enantiomer. This will be essential for identifying the eutomer and advancing the development of more selective and efficacious MAGL inhibitors for potential therapeutic applications. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for these crucial next steps.
References
- 1. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are MAGL modulators and how do they work? [synapse.patsnap.com]
- 3. Monoacylglycerol lipase - Wikipedia [en.wikipedia.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Discovery of Reversible Monoacylglycerol Lipase Inhibitors - Leiden University [universiteitleiden.nl]
A Comparative Guide to the Pharmacokinetic Profiling of N-Aryl Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of several key N-aryl amide compounds. The information presented is intended to support drug discovery and development efforts by offering a clear comparison of their absorption, distribution, metabolism, and excretion (ADME) properties. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided.
Comparative Pharmacokinetic Data of Selected N-Aryl Amides
The following tables summarize the in vivo and in vitro pharmacokinetic parameters of selected N-aryl amide drugs. These compounds, primarily tyrosine kinase inhibitors, share a common structural motif but exhibit diverse pharmacokinetic behaviors.
In Vivo Pharmacokinetic Parameters
This table presents key in vivo data, offering insights into the overall exposure and persistence of these drugs in the body.
| Compound | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) |
| Niclosamide | ~10%[1][2] | < 0.5[1][2] | 354 ± 152[1][2] | 429 ± 100[1] | 6.0 ± 0.8[1] |
| Axitinib | 58%[3][4] | 2.5 - 4.1[3][4] | - | - | 2.5 - 6.1[3][4] |
| Sorafenib | 38-49% (relative to oral solution)[5] | ~3[5] | 3320[5] | 28910[5] | 25 - 48[5] |
| Dasatinib | - | 0.5 - 6[6] | 82.2[6] | 397[6] | - |
| Ponatinib | - | 4.8 (median) | 145 (steady state) | - | ~22[7] |
| Regorafenib | 69-83% (relative to oral solution) | ~4 | ~2500 | ~70400 | ~28[8] |
| Imatinib | - | 1 - 2[9] | 921 ± 95[9] | - | 13.5 ± 0.9[9] |
In Vitro ADME Parameters
This table provides a comparison of key in vitro ADME properties that influence the in vivo pharmacokinetics of the selected N-aryl amides.
| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Protein Binding (%) | Microsomal Stability | CYP450 Inhibition (IC50, µM) |
| Niclosamide | - | - | Rapidly metabolized in intestinal and liver microsomes[6][10] | - |
| Axitinib | - | >99%[3] | Metabolized by CYP3A4/5, CYP1A2, CYP2C19, and UGT1A1[3][4] | Potential to inhibit CYP1A2 and CYP2C8 in vitro[4] |
| Sorafenib | High permeability[1] | 99.5%[5] | Metabolized by CYP3A4 and UGT1A9[5] | - |
| Dasatinib | High permeability[11] | ~96%[6] | Metabolized by CYP3A4[12][13] | Weak inhibitor of CYP3A4[14]; IC50 for OCT2, MATE1, MATE2K, OATP1B1, OATP1B3 are 0.034, 0.22, 0.86, 9.2, and 4.4 µM, respectively[15] |
| Ponatinib | - | >99% | Metabolized by CYP3A4, CYP2C8, CYP2D6, and CYP3A5[16] | Inhibits BCRP with an IC50 of 0.013 µM[16] |
| Regorafenib | - | 99.5%[8] | Metabolized by CYP3A4 and UGT1A9[8] | Inhibits BCRP with IC50 values of 44.7 nM and 67.7 nM[8] |
| Imatinib | Papp (A→B) > 1 x 10⁻⁵ cm/s[17] | - | Metabolized by CYP3A4, CYP3A5, CYP1A2, CYP2D6, CYP2C9, and CYP2C19[18] | Ki for CYP3A4 is 23.3 µM; Ki for CYP2C8 is 8.4 µM[5][19] |
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices for generating the data presented in this guide.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line, a model of the human intestinal epithelium.[20][21][22]
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[22]
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Compound Application: A solution of the test compound is added to the apical (AP, representing the intestinal lumen) or basolateral (BL, representing the blood side) compartment.
-
Incubation: The plate is incubated at 37°C with gentle shaking.
-
Sampling: At predetermined time points, samples are collected from the receiver compartment (BL for AP to BL transport, and AP for BL to AP transport).
-
Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the filter
-
C₀ is the initial concentration of the drug in the donor compartment
-
-
Efflux Ratio: To assess active efflux, the efflux ratio (ER) is calculated as the ratio of Papp (BL to AP) to Papp (AP to BL). An ER > 2 suggests the involvement of active efflux transporters.[22]
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).
Methodology:
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer. A solution of the test compound is prepared.
-
Reaction Mixture: The test compound and liver microsomes are pre-incubated at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Time-course Sampling: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins.
-
Analysis: The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot. The intrinsic clearance (CLint) can then be calculated.
Plasma Protein Binding Assay (Equilibrium Dialysis)
Objective: To determine the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.
-
Sample Preparation: The test compound is added to plasma.
-
Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a protein-free buffer solution is added to the other chamber.
-
Equilibrium: The device is incubated at 37°C with shaking to allow the unbound drug to diffuse across the membrane and reach equilibrium.
-
Sampling: After equilibrium is reached, samples are taken from both the plasma and buffer chambers.
-
Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with the buffer in the same ratio.
-
Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
-
Calculation: The percentage of plasma protein binding is calculated using the following formula: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100
Visualizations
The following diagrams illustrate key concepts in the pharmacokinetic profiling of N-aryl amides.
Caption: General ADME pathway for an orally administered N-aryl amide.
Caption: Typical experimental workflow for pharmacokinetic profiling.
References
- 1. In vitro to in vivo comparison of the substrate characteristics of sorafenib tosylate toward P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting Niclosamide Formulation Approaches – a Pathway Toward Drug Repositioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel oral imatinib microemulsions: physical properties, cytotoxicity activities and improved Caco-2 cell permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Contributions of Hepatic and Intestinal Metabolism to the Disposition of Niclosamide, a Repurposed Drug with Poor Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stable Fatty Acid Solvates of Dasatinib, a Tyrosine Kinase Inhibitor: Prediction, Process, and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical pharmacokinetics and in vitro metabolism of dasatinib (BMS-354825): a potent oral multi-targeted kinase inhibitor against SRC and BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. Prediction of drug–drug interaction potential mediated by transporters between dasatinib and metformin, pravastatin, and rosuvastatin using physiologically based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. ClinPGx [clinpgx.org]
- 19. Potent mechanism-based inhibition of CYP3A4 by imatinib explains its liability to interact with CYP3A4 substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 22. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal of Propanamide, N-(1-naphthyl)-2-methyl-: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before handling Propanamide, N-(1-naphthyl)-2-methyl-, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this should include chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Spill Response: In the event of a small spill, carefully sweep the solid material to avoid creating dust and place it into a designated, labeled waste container. For large spills, the area should be evacuated, and the institution's EHS department should be contacted immediately.
Step-by-Step Disposal Protocol
Disposal of Propanamide, N-(1-naphthyl)-2-methyl- must be managed as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.
-
Waste Collection:
-
Collect all waste material, including any contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed, and compatible waste container.
-
The label should include the full chemical name: "Propanamide, N-(1-naphthyl)-2-methyl-", the CAS number (21382-29-6), and the appropriate hazard warnings.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Professional Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.
-
Waste must be disposed of in accordance with federal, state, and local environmental control regulations.
-
Chemical and Physical Properties Summary
The following table summarizes key data for Propanamide, N-(1-naphthyl)-2-methyl-, where available. Lack of extensive public data necessitates careful handling and professional consultation.
| Property | Value |
| Chemical Name | 2-Methyl-N-(1-naphthyl)propionamide |
| CAS Number | 21382-29-6 |
| Molecular Formula | C₁₄H₁₅NO |
Note: Further quantitative data on physical and chemical properties were not available in the public domain.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of Propanamide, N-(1-naphthyl)-2-methyl-.
Caption: Logical workflow for the safe disposal of Propanamide, N-(1-naphthyl)-2-methyl-.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
